Smyd3-IN-2
Description
Properties
Molecular Formula |
C26H21BrN2O4 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(3R,3'S,3'aS,6'aS)-5'-benzyl-3'-(4-bromophenyl)-6'a-hydroxyspiro[1H-indole-3,2'-3a,4-dihydro-3H-furo[2,3-c]pyrrole]-2,6'-dione |
InChI |
InChI=1S/C26H21BrN2O4/c27-18-12-10-17(11-13-18)22-20-15-29(14-16-6-2-1-3-7-16)24(31)26(20,32)33-25(22)19-8-4-5-9-21(19)28-23(25)30/h1-13,20,22,32H,14-15H2,(H,28,30)/t20-,22-,25+,26+/m1/s1 |
InChI Key |
YXAJPNWCYAVHMD-LWDBSWEGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@]3(C4=CC=CC=C4NC3=O)O[C@@]2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
Canonical SMILES |
C1C2C(C3(C4=CC=CC=C4NC3=O)OC2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Foundational & Exploratory
Smyd3-IN-2: A Potent Inhibitor of SMYD3 with Anti-Cancer Activity in Gastric Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Smyd3-IN-2 is a small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a particular focus on its activity in gastric cancer. The document summarizes key quantitative data, outlines the mechanism of action, and provides a foundation for further investigation into its therapeutic potential.
Introduction to this compound
This compound has been identified as a potent inhibitor of SMYD3, an enzyme that plays a crucial role in gene transcription and cell signaling pathways. Overexpression of SMYD3 is associated with several human cancers, making it an attractive target for therapeutic intervention. This compound demonstrates inhibitory activity against SMYD3 and has shown specific efficacy in gastric cancer models by inducing a form of programmed cell death known as lethal autophagy.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its direct target, SMYD3, and in a cellular context using the human gastric adenocarcinoma cell line, BGC823.
| Target/Cell Line | Parameter | Value | Reference |
| SMYD3 (enzyme) | IC50 | 0.81 µM | [1][2][3][4] |
| BGC823 (gastric cancer cells) | IC50 | 0.75 µM | [1][2][3][4] |
Table 1: Inhibitory Concentrations of this compound
Biological Functions and Mechanism of Action
The primary characterized biological function of this compound is its ability to induce lethal autophagy in gastric cancer cells.[1][4] This mechanism of action distinguishes it from classical apoptosis-inducing cancer therapies.
Induction of Lethal Autophagy in Gastric Cancer
This compound has been shown to suppress the proliferation of BGC823 gastric adenocarcinoma cells by triggering autophagic cell death.[4] This process involves the cell's own machinery for degradation of cellular components, which, when induced to a high degree, can lead to cell death.
Inhibition of Akt Methylation and Activation
A key aspect of this compound's mechanism of action is the inhibition of SMYD3-mediated methylation and subsequent activation of the protein kinase Akt.[5] Akt is a central node in signaling pathways that promote cell survival and proliferation. By preventing its activation, this compound disrupts these pro-survival signals, contributing to its anti-cancer effects.
Below is a diagram illustrating the proposed mechanism of action for this compound in gastric cancer cells.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3 regulates gastric cancer progression and macrophage polarization through EZH2 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
Smyd3-IN-2: A Covalent Inhibitor of the Lysine Methyltransferase SMYD3 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the regulation of gene transcription and various signaling pathways. Its overexpression is associated with numerous human cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of Smyd3-IN-2, a potent and selective covalent inhibitor of SMYD3. We will delve into its mechanism of action, key experimental data, and detailed protocols for its characterization.
Covalent Inhibition Mechanism of this compound
This compound, also known as compound 29, is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue within the active site of SMYD3.[1] X-ray crystallography has revealed that this compound specifically targets Cysteine 186 (Cys186) in the SMYD3 protein.[1] This covalent modification occurs via a nucleophilic aromatic substitution reaction, leading to the irreversible inactivation of the enzyme.[1] The formation of this covalent bond effectively blocks the binding of both the S-adenosylmethionine (SAM) cofactor and the substrate, thereby inhibiting the methyltransferase activity of SMYD3.
Covalent inhibition of SMYD3 by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 11.7 nM | In vitro Methyltransferase Assay | - | [1] |
| Cellular MAP3K2 Methylation Inhibition | 66% at 1 µM | Western Blot | HepG2 | [1] |
| Antiproliferative Activity (3D culture) | Active | Colony Formation Assay | HepG2 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro SMYD3 Methyltransferase Assay (IC50 Determination)
This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to its substrate, MAP3K2.
Materials:
-
Recombinant human SMYD3 protein
-
Recombinant human MAP3K2 protein (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM DTT
-
Scintillation cocktail
-
Filter plates (e.g., Millipore MultiScreenHTS FB plates)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilution.
-
Add 20 µL of a solution containing SMYD3 (final concentration ~10 nM) and MAP3K2 (final concentration ~1 µM) in Assay Buffer.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding 20 µL of ³H-SAM (final concentration ~1 µM) in Assay Buffer.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash three times with 10% TCA to remove unincorporated ³H-SAM.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot for MAP3K2 Methylation
This assay assesses the ability of this compound to inhibit the methylation of the endogenous SMYD3 substrate, MAP3K2, in a cellular context.
Materials:
-
HepG2 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-methyl-MAP3K2, anti-total-MAP3K2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against methyl-MAP3K2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MAP3K2 and GAPDH for normalization.
-
Quantify the band intensities to determine the percentage of MAP3K2 methylation inhibition.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the characterization of a covalent SMYD3 inhibitor like this compound.
Workflow for characterizing this compound.
SMYD3 Signaling Pathway
SMYD3 is known to play a crucial role in the Ras/Raf/MEK/ERK signaling pathway by methylating and activating MAP3K2.[2] This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival.
SMYD3 in the MAP3K2 signaling cascade.
Conclusion
This compound is a valuable tool compound for studying the biological functions of SMYD3 and for the development of novel anticancer therapeutics. Its covalent mechanism of action provides potent and durable inhibition of SMYD3's methyltransferase activity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working on the inhibition of SMYD3. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore their full therapeutic potential.
References
The Role of SMYD3 Inhibition in Cancer Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a critical player in oncogenesis. Overexpressed in a variety of cancers, including colorectal, breast, pancreatic, and lung cancer, SMYD3 contributes to tumor progression by methylating both histone and non-histone proteins, thereby modulating key signaling pathways.[1][2][3][4] This guide provides an in-depth technical overview of the role of SMYD3 inhibitors in disrupting these cancer-associated signaling cascades, with a focus on representative small molecule inhibitors.
SMYD3 in Cancer: A Dual Threat in the Nucleus and Cytoplasm
SMYD3's oncogenic functions are multifaceted, occurring in both the nucleus and the cytoplasm. In the nucleus, it primarily acts as a histone methyltransferase, with a preference for methylating histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).[5][6] This H3K4 di- and tri-methylation is an epigenetic mark associated with transcriptional activation, leading to the upregulation of genes involved in cell proliferation, cell cycle progression, and metastasis, such as c-MYC, WNT10B, TERT, and CDK2.[4][5][7]
In the cytoplasm, SMYD3 methylates non-histone targets to potentiate oncogenic signaling.[1][8] Key cytoplasmic targets include:
-
MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 at lysine 260 enhances the activation of the Ras/Raf/MEK/ERK signaling pathway, which is a central driver of many cancers.[8][9] This methylation prevents the binding of the PP2A phosphatase complex, a negative regulator of the pathway.[9]
-
AKT1: As a key mediator of the PI3K/AKT pathway, AKT1 methylation by SMYD3 at lysine 14 is crucial for its activation, promoting cell growth, survival, and metabolism.[1][8]
-
VEGFR1: Methylation of Vascular Endothelial Growth Factor Receptor 1 at lysine 831 by SMYD3 enhances its kinase activity, promoting angiogenesis.[10]
-
HER2: In some cancers, SMYD3 can tri-methylate Human Epidermal Growth Factor Receptor 2 at lysine 175, which promotes its homodimerization and activation.[8][10]
-
Estrogen Receptor (ER): SMYD3 can act as a coactivator for the estrogen receptor, enhancing the transcription of ER target genes in breast cancer.[5][10]
Targeting SMYD3: Mechanism of Action of Inhibitors
Given its central role in driving cancer, SMYD3 has become an attractive target for therapeutic intervention. Small molecule inhibitors of SMYD3 have been developed to block its methyltransferase activity. These inhibitors typically work through one of two primary mechanisms:
-
Substrate-Competitive Inhibition: These inhibitors bind to the substrate-binding pocket of SMYD3, preventing the binding of its target proteins (e.g., histones, MAP3K2). BCI-121 is an example of a substrate-competitive inhibitor.[10]
-
SAM-Competitive Inhibition: These inhibitors compete with the S-adenosyl-methionine (SAM) cofactor for binding to SMYD3. SAM is the methyl donor for the methylation reaction.
The inhibition of SMYD3's catalytic activity leads to a reduction in the methylation of its histone and non-histone targets, thereby downregulating the oncogenic signaling pathways it promotes.
Quantitative Data on SMYD3 Inhibitors
The following tables summarize key quantitative data for representative SMYD3 inhibitors.
| Inhibitor | Target | IC50 (µM) | Cell Line | Effect | Reference |
| BCI-121 | SMYD3 | Not specified | HT29, HCT116 (Colorectal) | Inhibits cell proliferation in a dose- and time-dependent manner.[5] | [5] |
| OVCAR-3 (Ovarian) | Reduces SMYD3 binding to target gene promoters.[5] | [5] | |||
| MCF7, MDA-MB-231 (Breast) | Decreases SMYD3-mediated H3 methylation.[4] | [4] | |||
| EPZ031686 | SMYD3 | Not specified | H209, H1092, DMS-114 (SCLC) | Increases sensitivity to alkylating agents.[11] | [11] |
| Compound 4 | SMYD3 | 4.78 ± 0.026 | - | Covalent inhibitor. | [12] |
| Compound 6 | SMYD3 | 0.37 ± 0.044 | - | Covalent inhibitor. | [12] |
| Compound 7 | SMYD3 | 0.36 ± 0.030 | - | Covalent inhibitor. | [12] |
| Compound 29 | SMYD3 | Not specified | HepG2 (Liver) | Shows antiproliferative activity and reduces SMYD3 protein levels.[12] | [12] |
Key Signaling Pathways Targeted by SMYD3 Inhibition
The inhibition of SMYD3 disrupts several critical cancer signaling pathways.
The Ras/Raf/MEK/ERK Pathway
SMYD3-mediated methylation of MAP3K2 is a key step in the activation of the Ras/Raf/MEK/ERK pathway.[9] By inhibiting SMYD3, the methylation of MAP3K2 is blocked, allowing for the binding of the PP2A phosphatase complex, which in turn dephosphorylates and inactivates components of this cascade, leading to reduced cell proliferation and survival.
Caption: Inhibition of SMYD3 prevents MAP3K2 methylation, promoting PP2A-mediated suppression of the Ras/Raf/MEK/ERK pathway.
The PI3K/AKT Pathway
SMYD3-dependent methylation of AKT1 is a critical step for its activation.[1][8] Inhibition of SMYD3 would therefore be expected to decrease AKT1 activity, leading to reduced cell growth, survival, and metabolic activity.
Caption: SMYD3 inhibitors block the methylation and subsequent activation of AKT1, thereby suppressing downstream pro-survival signals.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Methylation Assay
Objective: To determine the effect of a compound on the enzymatic activity of SMYD3.
Protocol:
-
Recombinant SMYD3 protein is incubated with a substrate (e.g., a mixture of calf thymus histones or a specific peptide).
-
The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine as the methyl donor.
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 1 hour).
-
The reaction is stopped by the addition of SDS loading buffer.
-
Proteins are separated by SDS-PAGE.
-
The gel is stained with Coomassie Brilliant Blue to visualize total protein loading.
-
The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to detect the incorporation of the radiolabeled methyl group.
-
For inhibitor studies, the compound of interest (e.g., BCI-121) is pre-incubated with SMYD3 before the addition of the substrate and methyl donor.[5]
Cell Proliferation Assay
Objective: To assess the effect of a SMYD3 inhibitor on cancer cell growth.
Protocol:
-
Cancer cells (e.g., HT29, HCT116) are seeded in multi-well plates at a specific density.
-
After allowing the cells to adhere overnight, they are treated with various concentrations of the SMYD3 inhibitor or a vehicle control (e.g., DMSO).
-
Cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
At each time point, cells are harvested by trypsinization.
-
The number of viable cells is determined by counting using a hemocytometer and trypan blue exclusion or by using a cell counter.
-
Cell proliferation is expressed as a percentage of the vehicle-treated control.[5]
Western Blot Analysis
Objective: To measure the levels of specific proteins (e.g., SMYD3, histone methylation marks) in cells treated with a SMYD3 inhibitor.
Protocol:
-
Cells are treated with the SMYD3 inhibitor or vehicle control for a specified time.
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading.[4]
Caption: A typical experimental workflow for evaluating the efficacy of a SMYD3 inhibitor.
Conclusion
SMYD3 is a compelling therapeutic target in oncology due to its multifaceted role in promoting cancer cell proliferation, survival, and metastasis through the modulation of key signaling pathways. The development of small molecule inhibitors against SMYD3 has shown promise in preclinical studies by effectively disrupting these oncogenic cascades. Further research into the development of potent and selective SMYD3 inhibitors, along with a deeper understanding of their mechanisms of action, will be crucial for translating these findings into effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone lysine methyltransferase SMYD3 promotes oral squamous cell carcinoma tumorigenesis via H3K4me3-mediated HMGA2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer [en-cancer.fr]
- 10. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
Smyd3-IN-1: A Technical Guide on its Effects on Histone and Non-Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the regulation of gene transcription and various cell signaling pathways.[1] Initially reported to catalyze the di- and tri-methylation of Histone 3 at lysine 4 (H3K4me2/3), a mark associated with transcriptional activation, its substrate profile has expanded to include other histone marks like H4K5 and a range of crucial non-histone proteins.[1][2][3] These non-histone substrates include VEGFR1, HER2, and MAP3K2, linking SMYD3's activity directly to cancer-associated signaling cascades such as the Ras/Raf/MEK/ERK pathway.[1] Given its overexpression in numerous cancers, including breast, colorectal, and hepatocellular carcinomas, SMYD3 has emerged as a compelling target for therapeutic intervention.[1][4]
This document provides a technical overview of Smyd3-IN-1 (also referred to as compound 29 ), a potent, irreversible inhibitor of SMYD3. While the initial query specified "Smyd3-IN-2," publicly available data for a compound with this exact designation is not available. The information herein is based on the well-characterized Smyd3-IN-1, which serves as a critical tool for investigating SMYD3 biology.
Core Mechanism of Smyd3-IN-1
Smyd3-IN-1 belongs to a class of 4-chloroquinoline compounds that function as irreversible inhibitors of SMYD3.[1] It exerts its inhibitory effect through a covalent modification of the enzyme, representing a distinct mechanism from many other reported SMYD3 inhibitors that are often competitive with either the S-adenosyl methionine (SAM) cofactor or the protein substrate.[1] This irreversible binding offers a durable and potent inhibition of SMYD3's methyltransferase activity.
Quantitative Data Summary
The inhibitory potency of Smyd3-IN-1 has been characterized both biochemically and in cellular contexts. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Description | Reference |
| IC | 11.7 nM | Half-maximal inhibitory concentration against SMYD3 enzymatic activity in a biochemical assay. | [5] |
| Parameter | Cell Line | Value | Description | Reference |
| GI | HepG2 | 1.04 µM | Concentration causing 50% inhibition of anchorage-independent colony formation in a 3D cell culture model. | [5] |
Effect on Histone and Non-Histone Methylation
SMYD3 has a complex substrate profile that includes both histone and non-histone proteins. The effect of Smyd3-IN-1 is a direct consequence of inhibiting the methylation of these substrates.
Histone Methylation
SMYD3 was first identified as a histone methyltransferase with specificity for H3K4.[4] Subsequent studies have also implicated it in the methylation of H4K5.[2][3] However, the role of SMYD3 in maintaining global histone methylation levels can be context-dependent. Some studies have shown that knockdown of SMYD3 does not alter the global levels of H3K4me3, suggesting its activity may be targeted to specific gene promoters rather than broad chromatin regions.[3] By potently inhibiting SMYD3's catalytic activity, Smyd3-IN-1 is expected to reduce H3K4 and H4K5 methylation at specific SMYD3-target gene loci, thereby modulating their transcription.
Non-Histone Methylation and Signaling Pathways
A critical oncogenic role of SMYD3 is mediated through the methylation of non-histone targets. One of the most well-characterized pathways involves the methylation of MAP3K2 (Mitogen-Activated Protein Kinase Kinase Kinase 2).[1]
-
SMYD3-MAP3K2 Interaction : SMYD3 directly methylates MAP3K2 at lysine 260.
-
Pathway Activation : This methylation event causes MAP3K2 to dissociate from its inhibitor, the PP2A phosphatase complex.
-
Downstream Signaling : The released and active MAP3K2 then phosphorylates and activates the MEK/ERK signaling cascade, promoting cell proliferation and survival.[1]
Smyd3-IN-1, by inhibiting SMYD3, prevents the initial methylation of MAP3K2, thus blocking the activation of this key oncogenic pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor effects. Below are representative protocols for biochemical and cellular assays relevant to the study of Smyd3-IN-1.
Protocol 1: In Vitro Biochemical SMYD3 Inhibition Assay
This protocol is adapted from standard methyltransferase assays used to determine the IC50 of inhibitors.
Objective: To measure the dose-dependent inhibition of SMYD3 methyltransferase activity by Smyd3-IN-1.
Materials:
-
Recombinant human SMYD3 enzyme.
-
MAP3K2 protein or a corresponding peptide substrate (e.g., residues 249-274).[6]
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Smyd3-IN-1 (dissolved in DMSO).
-
Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20.[7]
-
Scintillation fluid and microplates (e.g., FlashPlate).
Procedure:
-
Prepare serial dilutions of Smyd3-IN-1 in DMSO, then dilute further in Assay Buffer.
-
In a 96-well microplate, add the SMYD3 enzyme to each well (except for no-enzyme controls).
-
Add the diluted Smyd3-IN-1 or DMSO (for vehicle control) to the wells.
-
Incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for binding.
-
Initiate the methyltransferase reaction by adding a master mix containing the MAP3K2 substrate and [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 1 hour) at 30°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate or use a scintillation plate to capture the radiolabeled substrate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC
50value.
Protocol 2: 3D Anchorage-Independent Cell Growth Assay
This assay assesses the anti-proliferative effects of an inhibitor in a model that better mimics a tumor microenvironment.[1]
Objective: To determine the effect of Smyd3-IN-1 on the colony-forming ability of cancer cells.
Materials:
-
HepG2 (or other suitable cancer cell line) cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Soft agar solution (e.g., 0.6% and 0.3% agar in culture medium).
-
Smyd3-IN-1 (dissolved in DMSO).
-
6-well plates.
-
Thiazolyl Blue Tetrazolium Bromide (MTT) for staining.
Procedure:
-
Prepare the base layer by adding 0.6% soft agar mixed with culture medium to each well of a 6-well plate. Allow it to solidify.
-
Harvest and count HepG2 cells. Resuspend a defined number of cells (e.g., 8,000 cells/well) in 0.3% soft agar mixed with culture medium.
-
Add the desired final concentrations of Smyd3-IN-1 or DMSO vehicle to the cell suspension.
-
Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a 5% CO
2incubator for 1-2 weeks. -
Feed the colonies by adding fresh medium containing the inhibitor or vehicle on top of the agar every 2-3 days.
-
After the incubation period, stain the colonies with MTT solution.
-
Count the number of colonies in each well using a microscope or imaging system.
-
Calculate the percent inhibition of colony formation compared to the DMSO control to determine the GI
50value.
Protocol 3: Western Blot for Protein Methylation or Expression
Objective: To assess changes in SMYD3 protein levels or the methylation status of its substrates in response to inhibitor treatment.
Materials:
-
Cells treated with Smyd3-IN-1 or DMSO.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-SMYD3, anti-H3K4me3, anti-phospho-ERK).
-
Loading control antibody (e.g., anti-Actin, anti-GAPDH, or total Histone H3).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and transfer system.
-
Chemiluminescence substrate.
Procedure:
-
Treat cells with Smyd3-IN-1 for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescence substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control to determine relative protein levels.
Experimental and Drug Discovery Workflow
The discovery of a specific inhibitor like Smyd3-IN-1 follows a structured workflow, from initial screening to cellular characterization.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Smyd3-IN-2: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Smyd3-IN-2, a novel inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). The information presented is intended for researchers, scientists, and professionals involved in the fields of oncology, epigenetics, and drug discovery.
Structure and Chemical Properties
This compound, also identified as compound 7r in its discovery publication, is a tetrahydrofuranyl spirooxindole-based molecule.[1] Its intricate structure is designed for potent and specific inhibition of the SMYD3 methyltransferase.
Chemical Structure
The chemical structure of this compound is presented below:
Chemical Name: (3'S,4'R,5'S)-5-bromo-3'-((S)-1-hydroxy-1-(tetrahydrofuran-2-yl)methyl)-1'-benzyl-2'-oxo-spiro[indoline-3,4'-piperidine]-2-one
Molecular Formula: C₂₆H₂₇BrN₂O₄[2][3]
Molecular Weight: 527.41 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its application in experimental settings, including solubility and stability considerations.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [2][3] |
| Molecular Weight | 505.36 | [2][3] |
| Appearance | White to off-white solid | Inferred from synthesis |
| Solubility | Soluble in DMSO | [2][3] |
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against SMYD3 and significant anti-proliferative effects in gastric cancer cell lines.[1] Its mechanism of action involves the induction of lethal autophagy through the modulation of the Akt-mTOR signaling pathway.[1][4]
In Vitro Inhibitory Activity
The inhibitory potency of this compound against the SMYD3 enzyme and the gastric cancer cell line BGC823 is summarized below.
| Target | IC₅₀ (μM) | Reference |
| SMYD3 (enzyme) | 0.81 | [1][4] |
| BGC823 cells | 0.75 | [1][4] |
Cellular Effects
Treatment of BGC823 gastric cancer cells with this compound leads to a series of cellular events culminating in autophagic cell death.[1] Key observations are tabulated below.
| Cellular Process | Effect of this compound | Reference |
| Akt Methylation | Suppression | [1][4] |
| Akt Activation | Inhibition | [1][4] |
| Autophagic Flux | Inhibition, leading to lethal autophagy | [1][4] |
| Cell Proliferation | Suppression | [1][4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound (Compound 7r)
The synthesis of this compound is a multi-step process. A generalized workflow is provided below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication.[1]
In Vitro SMYD3 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of SMYD3.
Protocol:
-
Recombinant SMYD3, a histone H3 peptide substrate, and varying concentrations of this compound are combined in a reaction buffer.
-
The methylation reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine.
-
The reaction mixture is incubated at 37°C for a specified time.
-
The reaction is terminated, and the radiolabeled methylated peptide is captured.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability of cancer cells.
Protocol:
-
BGC823 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.
Protocol:
-
BGC823 cells are treated with this compound for the desired time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, LC3B, p62, and a loading control like GAPDH).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting SMYD3, which in turn modulates the Akt-mTOR signaling pathway, leading to the induction of lethal autophagy in gastric cancer cells.[1]
The SMYD3/Akt/mTOR Signaling Axis
The following diagram illustrates the proposed signaling pathway affected by this compound.
In this pathway, SMYD3-mediated methylation of Akt is a crucial step for its activation.[1] By inhibiting SMYD3, this compound prevents Akt methylation and subsequent phosphorylation, leading to the deactivation of the Akt/mTOR signaling cascade.[1] The inhibition of mTOR, a key negative regulator of autophagy, results in the induction of autophagic processes.[1] However, in the context of this compound treatment, this leads to an overwhelming and lethal level of autophagy, ultimately causing cancer cell death.[1]
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, will be crucial for its potential clinical translation.
References
Preclinical Profile of SMYD3 Inhibitor BCI-121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies involving the SMYD3 inhibitor, BCI-121. While the initial query focused on "Smyd3-IN-2," publicly available scientific literature predominantly refers to BCI-121 as a key small molecule inhibitor of SMYD3, and the data herein is centered on this compound. This document summarizes its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols.
Core Concepts: Mechanism of Action of BCI-121
BCI-121 is a small molecule inhibitor that directly targets the enzymatic activity of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1][2] SMYD3 has been implicated in the development and progression of various cancers, including colorectal, breast, gastric, pancreatic, ovarian, and lung cancer, making it a promising therapeutic target.[1][2]
The primary mechanism of BCI-121 involves competing with histone and non-histone substrates for binding to SMYD3.[1] This competitive inhibition prevents the transfer of methyl groups from the co-factor S-adenosylmethionine (SAM) to lysine residues on target proteins. Specifically, BCI-121 has been shown to impair SMYD3-mediated methylation of histone H4 at lysine 5 (H4K5me) and histone H3 at lysine 4 (H3K4me2/3).[1][3] By inhibiting these methylation events, BCI-121 disrupts the downstream signaling pathways that contribute to cancer cell proliferation, survival, and migration.[1][2]
dot
In Vitro Studies: Anti-Cancer Activity
A significant body of in vitro research has demonstrated the anti-proliferative effects of BCI-121 across a range of cancer cell lines. These studies highlight the dependency of certain cancer cells on SMYD3 activity for their growth and survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of BCI-121.
Table 1: Inhibition of Cancer Cell Proliferation by BCI-121
| Cell Line | Cancer Type | BCI-121 Concentration | Time Point | Proliferation Reduction (%) | Reference |
| HT29 | Colorectal Cancer | 100 µM | 72 h | 46% | [1] |
| HCT116 | Colorectal Cancer | 100 µM | 72 h | 54% | [1] |
| HGC-27 | Gastric Cancer | 100 µM | Not Specified | Substantial Mitigation | [4] |
| SGC-7901 | Gastric Cancer | 100 µM | Not Specified | Substantial Mitigation | [4] |
Table 2: Effect of BCI-121 on Cell Cycle Progression
| Cell Line | Cancer Type | BCI-121 Concentration | Time Point | Effect | Reference |
| HT29 | Colorectal Cancer | 100 µM | 48 h | S-phase arrest | [1] |
| HCT116 | Colorectal Cancer | Not Specified | 48 h | Failure to exit S phase | [1] |
| MCF7 | Breast Cancer | 200 µM | 24 h | G1 arrest, reduced S phase | [5] |
| MDA-MB-231 | Breast Cancer | 200 µM | 24 h | G1 arrest | [5] |
Table 3: IC50 Values for SMYD3 Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | SMYD3 | 0.81 µM | [6] |
| This compound | BGC823 cells | 0.75 µM | [6] |
| EPZ031686 | SMYD3 | 3 nM | [6] |
| GSK2807 | SMYD3 | 130 nM | [6] |
| BAY-6035 | SMYD3 | 88 nM | [6] |
| SMYD3-IN-1 | SMYD3 | 11.7 nM | [6] |
In Vivo Studies: Tumor Growth Inhibition
The anti-tumor efficacy of BCI-121 has been evaluated in preclinical animal models, demonstrating its potential to inhibit tumor growth in a living system.
Mouse Xenograft Models
In a gastric cancer xenograft model using SGC-7901 cells, intratumoral injection of BCI-121 (100 µM) markedly repressed tumor growth.[4] Histological analysis of the treated tumors showed weaker Ki-67 staining, indicating reduced proliferation.[4] Importantly, the administration of BCI-121 did not cause evident damage to the livers or kidneys of the treated mice.[4] In a mouse model of oral squamous cell carcinoma, BCI-121 treatment also suppressed tumor growth.[7]
Zebrafish Xenograft Model
The anti-invasive properties of BCI-121 were demonstrated in a zebrafish xenograft model. Treatment with BCI-121 reduced the invasive ability of the mesenchymal-like MDA-MB-231 breast cancer cell line.[8] This model allows for the rapid in vivo assessment of cancer cell metastasis.[9]
dot
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of BCI-121.
In Vitro Methylation Assay
This assay directly measures the enzymatic activity of SMYD3 and its inhibition by BCI-121.
-
Enzyme and Substrate: Recombinant GST-tagged SMYD3 is incubated with a mixture of calf thymus histones as the substrate.[1]
-
Inhibitor Incubation: GST-SMYD3 is pre-incubated with 100 µM BCI-121 or a dilution buffer for 30 minutes at room temperature.[1]
-
Methylation Reaction: Radiolabeled S-adenosylmethionine (SAM-³H) is added to the enzyme-substrate mixture, and the reaction proceeds for 45 minutes at 30°C.[1] The reaction buffer typically contains 50 mM Tris-HCl (pH 8.0), 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton, and 1 mM PMSF.[1]
-
Analysis: The reaction products are resolved by SDS-PAGE. The gel is then stained with Coomassie blue to visualize total protein and subsequently subjected to autoradiography to detect the incorporation of the radiolabeled methyl group.[1]
Cell Proliferation Assay (CCK-8)
This colorimetric assay is used to determine the effect of BCI-121 on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., HGC-27, SGC-7901) are seeded in 96-well plates.
-
Treatment: Cells are treated with the desired concentration of BCI-121 (e.g., 100 µM) or vehicle control.[4]
-
Incubation: The plates are incubated for various time intervals.
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins following BCI-121 treatment.
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., H4K20me3, p-Akt, EMP1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if BCI-121 affects the binding of SMYD3 to the promoter regions of its target genes.
-
Cross-linking: Cells treated with or without BCI-121 are treated with formaldehyde to cross-link proteins to DNA.[1]
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to SMYD3 or a control IgG antibody.[1] The antibody-protein-DNA complexes are then pulled down using protein A/G magnetic beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative real-time PCR (qPCR) using primers specific to the promoter regions of known SMYD3 target genes to quantify the amount of DNA bound to SMYD3.
Signaling Pathways Modulated by SMYD3
SMYD3 is involved in several oncogenic signaling pathways. By inhibiting SMYD3, BCI-121 can modulate these pathways to exert its anti-cancer effects.
TGF-β/SMAD Pathway
SMYD3 has been shown to be a pivotal cofactor for SMAD3, a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8] SMYD3 directly interacts with SMAD3 and is essential for its association with the regulatory regions of genes involved in the epithelial-mesenchymal transition (EMT).[8] Pharmacological blockade of SMYD3 with BCI-121 dramatically reduces TGF-β-induced SMAD3 association with chromatin, thereby attenuating the expression of mesenchymal genes.[8]
dot
Akt Signaling Pathway
In gastric cancer cells, inhibition of SMYD3 by BCI-121 has been shown to decrease the phosphorylation of Akt at serine 473 (p-Akt S473).[4] This suggests that SMYD3 activity is linked to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The study also showed that BCI-121 treatment led to an increased expression of EMP1, a protein that can suppress Akt signaling.[4]
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Zebrafish Embryo Xenograft and Metastasis Assay [en.bio-protocol.org]
- 9. doaj.org [doaj.org]
The Impact of SMYD3 Inhibition on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of SMYD3 in gene transcription and the impact of its inhibition, with a focus on the well-characterized inhibitor, BCI-121. SMYD3 (SET and MYND domain-containing protein 3) is a lysine methyltransferase that has emerged as a critical regulator of gene expression and a promising target in oncology.[1][2] Overexpressed in a multitude of cancers, including breast, liver, and colorectal carcinomas, SMYD3 contributes to neoplastic phenotypes by stimulating proliferation, adhesion, and migration.[3][4]
Core Mechanism of SMYD3 and its Inhibition
SMYD3 is a lysine methyltransferase that catalyzes the methylation of both histone and non-histone proteins, thereby regulating gene expression.[1][2] While initially reported to methylate histone H3 at lysine 4 (H3K4), subsequent research has identified histone H4 at lysine 5 (H4K5) and lysine 20 (H4K20) as primary substrates.[3][4][5] Beyond histones, SMYD3's targets include key signaling proteins such as MAP3K2 and VEGFR1, expanding its regulatory influence beyond the chromatin landscape.[6][7]
The inhibitor BCI-121 acts as a substrate-competitive inhibitor of SMYD3.[6] By binding to the substrate-binding pocket of the enzyme, BCI-121 effectively blocks the methylation of SMYD3's targets.[6] This inhibition leads to a reduction in the proliferation of cancer cells and a decrease in the expression of SMYD3 target genes.[8][9]
Quantitative Analysis of SMYD3 Inhibition by BCI-121
The following tables summarize the quantitative effects of the SMYD3 inhibitor BCI-121 on cancer cell lines.
| Cell Line | Treatment | Concentration (µM) | Time (h) | Effect | Reference |
| HT29 (Colon) | BCI-121 | 100 | 72 | 46% reduction in proliferation | [9] |
| HCT116 (Colon) | BCI-121 | 100 | 72 | 54% reduction in proliferation | [9] |
| MCF7 (Breast) | BCI-121 | 200 | - | ~2-fold suppression of cellular growth | [3] |
| MDA-MB-231 (Breast) | BCI-121 | 150-200 | - | Suppression of colony formation | [3] |
| HGC-27 (Gastric) | BCI-121 | 100 | - | Substantially mitigated cellular proliferation | [10] |
| SGC-7901 (Gastric) | BCI-121 | 100 | - | Substantially mitigated cellular proliferation | [10] |
Table 1: Anti-proliferative Effects of BCI-121
| Cell Line | Treatment | Concentration (µM) | Time (h) | Target Gene | Effect | Reference |
| HCT116 & OVCAR-3 | BCI-121 | 100 | 72 | Various SMYD3 target genes | Reduced gene expression | [9] |
| Colon Adenocarcinoma | BCI-121 | 100 | - | SMYD3 target genes | Reduced expression | [6] |
Table 2: Effect of BCI-121 on SMYD3 Target Gene Expression
| Assay | Treatment | Concentration (µM) | Effect | Reference |
| In vitro methylation assay | BCI-121 | - | Impairs SMYD3-mediated H4 methylation | [8] |
| Global methylation analysis in CRC cells | BCI-121 | 100 | Significant reduction in global H3K4me2/3 and H4K5me levels | [9][11] |
Table 3: Impact of BCI-121 on SMYD3 Methyltransferase Activity
Key Experimental Protocols
This section details the methodologies for pivotal experiments used to characterize the function of SMYD3 and the effects of its inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is fundamental for assessing the enzymatic activity of SMYD3 and the potency of its inhibitors.
Materials:
-
Recombinant SMYD3 protein
-
Recombinant histone octamers or specific histone substrates (e.g., H4)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) or cold S-adenosylmethionine (SAM)
-
HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
SMYD3 inhibitor (e.g., BCI-121)
-
SDS-PAGE gels and reagents
-
Scintillation counter and fluid or antibodies for Western blotting
Protocol:
-
Prepare the HMT reaction mix in a microcentrifuge tube on ice. For each reaction, add HMT reaction buffer, the histone substrate (e.g., 1 µg of recombinant histones), and the SMYD3 inhibitor at the desired concentration.
-
Add recombinant SMYD3 enzyme to the reaction mix.
-
Initiate the reaction by adding [³H]SAM (for radioactive detection) or cold SAM (for antibody-based detection).
-
Incubate the reactions at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film. Alternatively, transfer the proteins to a membrane for Western blot analysis using antibodies specific for the methylated histone mark (e.g., anti-H4K5me).[12]
-
For quantitative analysis of radioactive incorporation, spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer, and measure the radioactivity using a scintillation counter.[13]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to determine if SMYD3 binds to specific genomic regions in vivo and whether this binding is affected by inhibitors.
Materials:
-
Cultured cells (e.g., HCT116)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Protocol:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-SMYD3 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of putative SMYD3 target genes to determine the enrichment of these sequences in the SMYD3 immunoprecipitate compared to the IgG control.[14][15]
Visualizing SMYD3 Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to SMYD3 function and its analysis.
Caption: SMYD3 signaling pathways in gene transcription regulation.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
This technical guide provides a comprehensive overview of the impact of SMYD3 inhibition on gene transcription, supported by quantitative data and detailed experimental protocols. The continued investigation into SMYD3 and the development of potent and specific inhibitors hold significant promise for advancing cancer therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Requirement of Histone Methyltransferase SMYD3 for Estrogen Receptor-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Smyd3-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Smyd3-IN-2, a potent and selective inhibitor of the lysine methyltransferase SMYD3, in various cell-based assays. The protocols outlined below are designed to assess the cellular effects of this compound and to elucidate its mechanism of action.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a critical role in transcriptional regulation by methylating both histone and non-histone proteins.[1][2] SMYD3 primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), modifications associated with active gene transcription.[3][4][5] Additionally, SMYD3 has been shown to methylate non-histone targets such as VEGFR1, HER2, MAP3K2, and AKT1, thereby influencing key signaling pathways involved in cell proliferation, survival, and migration.[1][6]
SMYD3 is overexpressed in a variety of cancers, including breast, colorectal, liver, and lung cancer, making it an attractive therapeutic target.[3][7] Inhibition of SMYD3 has been demonstrated to reduce cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.[7] this compound is a small molecule inhibitor designed to specifically target the catalytic activity of SMYD3. These protocols provide a framework for evaluating the efficacy and cellular consequences of SMYD3 inhibition with this compound.
I. SMYD3 Signaling Pathway
SMYD3 functions as a key regulator in multiple oncogenic signaling pathways. Its methyltransferase activity impacts both epigenetic programming and direct modulation of signaling kinases. The diagram below illustrates the central role of SMYD3 in cellular signaling.
Caption: SMYD3 Signaling Pathways
II. Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific cell line and experimental conditions.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines with known SMYD3 expression (e.g., MCF7, MDA-MB-231 for breast cancer; HT29, HCT116 for colorectal cancer).[3][7]
-
This compound (dissolved in DMSO).
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete medium. Recommended concentration range: 0.1 µM to 200 µM.[3] Include a vehicle control (DMSO).
-
Replace the medium with the this compound dilutions and incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
B. Western Blot Analysis of SMYD3 Target Methylation
This protocol is used to assess the effect of this compound on the methylation status of its known substrates.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-SMYD3, anti-H3K4me3, anti-H4K5me, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin or anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Western blotting equipment.
-
-
Protocol:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify band intensities and normalize to a loading control.
-
C. Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
PBS.
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with this compound for 24 hours.[3]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[3]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
D. Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Caspase-Glo® 3/7 Assay kit (or equivalent).
-
Luminometer.
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound for 48 hours.[3]
-
Add the Caspase-Glo® 3/7 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
-
III. Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF7 | Breast | [Insert experimental value] |
| MDA-MB-231 | Breast | [Insert experimental value] |
| HT29 | Colorectal | [Insert experimental value] |
| HCT116 | Colorectal | [Insert experimental value] |
| A549 | Lung | [Insert experimental value] |
Table 2: Effect of this compound on Cell Cycle Distribution in HT29 Cells
| Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | [Insert value] | [Insert value] | [Insert value] |
| This compound (100 µM) | [Insert value] | [Insert value] | [Insert value] |
Table 3: Effect of this compound on Apoptosis in HT29 Cells
| Treatment (48h) | Fold Increase in Caspase-3/7 Activity |
| Vehicle (DMSO) | 1.0 |
| This compound (100 µM) | [Insert value] |
IV. Experimental Workflow and Logic
The following diagrams illustrate the general workflow for testing a SMYD3 inhibitor and the logical relationship between SMYD3 activity and cellular outcomes.
References
- 1. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. SMYD3 - Wikipedia [en.wikipedia.org]
- 3. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 4. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with a SMYD3 Inhibitor
Topic: Protocol for in vivo studies with Smyd3-IN-2.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific molecule designated "this compound" is limited. Therefore, these application notes and protocols provide a generalized framework for conducting in vivo studies with a representative small molecule inhibitor of SMYD3, based on published research with other SMYD3 inhibitors and general principles of preclinical oncology research. Researchers should adapt these protocols based on the specific properties of their inhibitor.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a promising therapeutic target in oncology.[1][2][3] SMYD3 is overexpressed in a variety of cancers, including those of the breast, colon, liver, lung, and pancreas.[4][5] Its oncogenic functions are attributed to its roles in both the nucleus and the cytoplasm. In the nucleus, SMYD3 methylates histone H4 at lysine 5 (H4K5me), influencing chromatin dynamics and gene expression.[2][6] In the cytoplasm, SMYD3 methylates and activates MAP3K2, a key component of the Ras/ERK signaling pathway, which is crucial for cell proliferation and survival.[1][7] Inhibition of SMYD3 has been shown to reduce cancer cell proliferation and impede tumor growth in preclinical models, making SMYD3 inhibitors a subject of interest for cancer therapy.[3][8]
These application notes provide a detailed protocol for the in vivo evaluation of a SMYD3 inhibitor, using a xenograft mouse model as an example.
Signaling Pathway of SMYD3
The following diagram illustrates the dual role of SMYD3 in cellular signaling pathways, highlighting its nuclear and cytoplasmic targets.
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. – CIRM [cirm.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMYD3 associates with the NuRD (MTA1/2) complex to regulate transcription and promote proliferation and invasiveness in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Smyd3-IN-2 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (Smyd3) is a lysine methyltransferase that has emerged as a critical player in the pathogenesis of colorectal cancer (CRC). Overexpressed in a majority of colorectal carcinomas, Smyd3 is implicated in the regulation of key oncogenic pathways, promoting cancer cell proliferation, survival, and the maintenance of cancer stem cells. Smyd3 exerts its oncogenic functions through the methylation of both histone and non-histone proteins, leading to altered gene expression and signal transduction. This document provides detailed application notes and protocols for the use of Smyd3-IN-2, a potent and selective inhibitor of Smyd3, in colorectal cancer research. While specific data for this compound is emerging, the information presented here is based on extensive research on Smyd3 inhibition, including the well-characterized inhibitor BCI-121, and provides a strong framework for investigating the therapeutic potential of targeting Smyd3 in colorectal cancer.
Mechanism of Action of Smyd3 in Colorectal Cancer
Smyd3 contributes to colorectal cancer progression through multiple mechanisms:
-
Regulation of c-MYC: Smyd3 directly methylates the oncoprotein c-MYC at residues K158 and K163. This methylation enhances c-MYC's transcriptional activity, promoting the expression of genes involved in cell cycle progression, proliferation, and stemness.[1][2]
-
Activation of the Ras/Raf/MEK/ERK Pathway: Smyd3 can methylate MAP3K2 (a member of the MAP kinase pathway), leading to the potentiation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in colorectal cancer and drives cell proliferation and survival.
-
Modulation of the JAK/Stat3 Pathway: Smyd3 has been shown to stimulate the transcription of key components of the JAK/Stat3 pathway, another critical signaling axis in colorectal cancer that regulates cell proliferation and inflammation.
-
Histone Methylation: Smyd3 catalyzes the methylation of histone H3 at lysine 4 (H3K4) and histone H4 at lysine 20 (H4K20), epigenetic modifications that are associated with transcriptional activation of oncogenes.[3]
Quantitative Data on the Effects of Smyd3 Inhibition
The inhibition of Smyd3 has been shown to have significant anti-proliferative and pro-apoptotic effects on colorectal cancer cells. The following tables summarize the available quantitative data for the Smyd3 inhibitor BCI-121, which serves as a proxy for the expected effects of this compound.
| Cell Line | Inhibitor | Concentration | Time (hours) | Proliferation Inhibition (%) | Reference |
| HT-29 | BCI-121 | 100 µM | 72 | 46 | [4] |
| HCT116 | BCI-121 | 100 µM | 72 | 54 | [4] |
| DLD-1 | Inhibitor-4 | 100 µM | 48 | ~30 | [5] |
| DLD-1 | Inhibitor-4 | 200 µM | 48 | ~50 | [5] |
| Cell Line | Treatment | Effect | Observation | Reference |
| HT-29 | BCI-121 (100 µM) | Cell Cycle Arrest | Significant increase in the S-phase fraction after 48 hours. | [6] |
| HCT116 | Smyd3 shRNA | Apoptosis | Significant stimulation of apoptosis. | [3] |
| HT-29 | Smyd3 shRNA | Apoptosis | Significant stimulation of apoptosis. | [3] |
| HCT116 | Smyd3 shRNA | Cell Cycle Arrest | Induction of cell cycle arrest. | [3] |
| HT-29 | Smyd3 shRNA | Cell Cycle Arrest | Induction of cell cycle arrest. | [3] |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability and proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116, DLD-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 Cell Proliferation Reagent
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for assessing the protein levels of Smyd3 and downstream signaling molecules.
Materials:
-
Colorectal cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Smyd3, anti-c-MYC, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Colorectal cancer cells (e.g., HCT116)
-
Athymic nude mice (4-6 weeks old)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers
-
Anesthetic
Procedure:
-
Harvest colorectal cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Signaling Pathways and Experimental Workflows
Smyd3-c-MYC Signaling Pathway
Caption: Smyd3 methylates c-MYC, enhancing its transcriptional activity.
Smyd3 in the Ras/Raf/MEK/ERK Signaling Pathway
Caption: Smyd3 activates the Ras/Raf/MEK/ERK pathway by methylating MAP3K2.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound in CRC cells.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. Tailoring a novel colorectal cancer stem cell-targeted therapy by inhibiting the SMYD3/c-MYC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMYD3 Identified as Key Therapeutic Target for Colorectal Cancer Stem Cells – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]
- 3. SMYD3 promotes colon adenocarcinoma (COAD) progression by mediating cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ras-Driven Cancer Progression Using Smyd3 Inhibitors
Introduction
The SET and MYND domain-containing protein 3 (Smyd3) is a lysine methyltransferase that has emerged as a critical regulator in the progression of various cancers, particularly those driven by mutations in the Ras oncogene.[1][2][3] Smyd3 is frequently overexpressed in numerous human tumors and plays a pivotal role in amplifying Ras-mediated signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for utilizing small molecule inhibitors of Smyd3 to investigate and potentially thwart Ras-driven cancer progression. While the specific inhibitor "Smyd3-IN-2" was not prominently identified in surveyed literature, the principles and protocols outlined herein are based on well-characterized Smyd3 inhibitors and are directly applicable for researchers, scientists, and drug development professionals in this field.
Mechanism of Action: Smyd3 in the Ras Signaling Pathway
Smyd3 exerts its oncogenic function in Ras-driven cancers primarily through the methylation of non-histone protein targets.[1][3][4] A key substrate is the Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[1][2][3] In a normal cellular context, the Ras/Raf/MEK/ERK signaling cascade is tightly regulated. However, in cancers with activating Ras mutations, this pathway becomes constitutively active, promoting uncontrolled cell proliferation and survival.
Smyd3 potentiates this aberrant signaling by directly methylating MAP3K2 at lysine 260.[1][2][3] This methylation event has a critical consequence: it blocks the interaction between MAP3K2 and the Protein Phosphatase 2A (PP2A) complex, a key negative regulator of the MAP Kinase pathway.[1][3][5] By preventing PP2A-mediated dephosphorylation and inactivation of MAP3K2, Smyd3 ensures sustained activation of the downstream MEK/ERK signaling cascade, thereby promoting cancer cell proliferation and tumor growth.[1][2][3]
Data Presentation: Efficacy of Smyd3 Inhibitors
The following tables summarize quantitative data for representative Smyd3 inhibitors from preclinical studies, demonstrating their potential in targeting Ras-driven cancers.
Table 1: In Vitro Efficacy of Smyd3 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Effect on MAP3K2 Methylation | Effect on pERK Levels | Reference |
| BCI-121 | HT29, HCT116 | Colorectal Cancer | ~50-100 µM | - | Reduced | [6] |
| EPZ031686 | H209, H1092, DMS-114 | Small Cell Lung Cancer | Not specified | Not specified | Not specified | [7] |
| BAY-6035 | HeLa cells (with overexpressed Smyd3/MAP3K2) | Cervical Cancer | 88 ± 16 nM | Reduced | Not specified | [8][9] |
| Inhibitor-4 | DLD-1 | Colorectal Cancer | ~200 µM | Not specified | Not specified | [10] |
| Smyd3-IN-1 (compound 29) | HepG2 | Hepatocellular Carcinoma | 11.7 nM | Not specified | Not specified | [11] |
Table 2: In Vivo Efficacy of Smyd3 Inhibition in Ras-Driven Cancer Models
| Study Type | Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Genetic Knockout | KrasG12D;Smyd3-/- mice | Pancreatic & Lung Adenocarcinoma | Smyd3 gene deletion | Inhibited tumor development, increased lifespan, reduced pERK1/2 levels. | [1][2] |
| Pharmacological Inhibition | SCLC PDX in NSG mice | Small Cell Lung Cancer | EPZ031686 + Cyclophosphamide | Significantly halted tumor growth and caused tumor regression. | [7] |
| Pharmacological Inhibition | OSCC xenograft in nude mice | Oral Squamous Cell Carcinoma | BCI-121 | Exerted anti-tumor effects. | [12] |
Mandatory Visualizations
Caption: Smyd3 amplifies Ras signaling by methylating and activating MAP3K2.
Caption: Workflow for in vitro and in vivo evaluation of Smyd3 inhibitors.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of a Smyd3 inhibitor on the proliferation of Ras-driven cancer cells.
Materials:
-
Ras-driven cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Smyd3 inhibitor (e.g., BCI-121, dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the Smyd3 inhibitor in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.
-
For CellTiter-Glo® assay: a. Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Protocol 2: Western Blot Analysis for pERK and Total ERK
This protocol is used to assess the effect of a Smyd3 inhibitor on the activation of the Ras/MEK/ERK signaling pathway.[13][14][15]
Materials:
-
Ras-driven cancer cells treated with Smyd3 inhibitor as in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-Smyd3, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2, Smyd3, and β-actin to ensure equal loading and to confirm target engagement.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
Protocol 3: In Vivo Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the in vivo efficacy of a Smyd3 inhibitor on Ras-driven tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Ras-driven cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel).
-
Smyd3 inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Anesthesia and surgical equipment for cell implantation.
Procedure:
-
Subcutaneously inject the cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Smyd3 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pERK, immunohistochemistry).
-
Plot the tumor growth curves and perform statistical analysis to determine the efficacy of the Smyd3 inhibitor.
The inhibition of Smyd3 presents a promising therapeutic strategy for the treatment of Ras-driven cancers. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize Smyd3 inhibitors as tools to dissect the role of this methyltransferase in cancer progression and to evaluate their potential as novel anti-cancer agents. The detailed methodologies for in vitro and in vivo studies will enable a comprehensive assessment of the efficacy and mechanism of action of Smyd3 inhibitors in relevant preclinical models.
References
- 1. (PDF) SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer (2014) | Pawel K. Mazur | 374 Citations [scispace.com]
- 2. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer [pubmed.ncbi.nlm.nih.gov]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. bayer.com [bayer.com]
- 10. Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Histone lysine methyltransferase SMYD3 promotes oral squamous cell carcinoma tumorigenesis via H3K4me3-mediated HMGA2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for SMYD3 Inhibition-Induced S/G2 Cell Cycle Arrest
Note: As of the latest available data, "Smyd3-IN-2" is not a publicly documented specific inhibitor of SMYD3. The following application notes and protocols are based on the functional effects observed with other well-characterized SMYD3 inhibitors, such as BCI-121, and through genetic knockdown of SMYD3. These protocols are intended to serve as a guide for researchers investigating the role of SMYD3 in cell cycle regulation.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the regulation of gene transcription and various signaling pathways.[1][2] Overexpressed in a variety of cancers, including colorectal, breast, and pancreatic cancer, SMYD3 plays a crucial role in promoting cell proliferation, migration, and survival.[1] Inhibition of SMYD3 has emerged as a promising therapeutic strategy in oncology.[3] One of the key consequences of SMYD3 inhibition is the induction of cell cycle arrest, particularly at the S and G2 phases, leading to a reduction in cancer cell proliferation.[4][5]
These application notes provide an overview of the effects of SMYD3 inhibition on the cell cycle and include detailed protocols for inducing and analyzing S/G2 cell cycle arrest in cancer cell lines.
Mechanism of Action
SMYD3 promotes cell cycle progression through multiple mechanisms. It can activate the transcription of key cell cycle regulators such as Cyclin D3 and CDK2.[6] Additionally, SMYD3 can stabilize the Cyclin D1 protein.[6] By inhibiting the methyltransferase activity of SMYD3, small molecule inhibitors disrupt these processes, leading to cell cycle arrest. Specifically, inhibition of SMYD3 has been shown to cause an accumulation of cells in the S phase and a block at the S/G2 transition.[4][5] In some cell types, a G2/M arrest has also been observed.[4] This cell cycle arrest can subsequently lead to the induction of apoptosis.[6][7]
Data Presentation
Table 1: Effects of SMYD3 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HT29 (Colon Cancer) | BCI-121 (100 µM, 48h) | Decreased | Increased significantly | Slightly Increased | [5] |
| PC3 (Prostate Cancer) | SMYD3 Knockdown | No significant change | Increased significantly | No significant change | [4] |
| LNCaP (Prostate Cancer) | SMYD3 Knockdown | No significant change | No significant change | Decreased | [4] |
| Medulloblastoma Cells | SMYD3 Knockdown (24h) | No significant change | No significant change | Increased significantly | [6] |
Table 2: Effects of SMYD3 Inhibition on Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |
| Medulloblastoma Cells | SMYD3 Knockdown (48h) | Increased | TUNEL Assay | [6] |
| HEY (Ovarian Cancer) | SMYD3 Knockdown | Increased (Late Apoptosis) | Flow Cytometry (Annexin V/PI) | [7] |
| A2780 (Ovarian Cancer) | SMYD3 Knockdown | Increased (Early & Late Apoptosis) | Flow Cytometry (Annexin V/PI) | [7] |
| PC3 (Prostate Cancer) | SMYD3 Knockdown | Increased | Not specified | [4] |
| LNCaP (Prostate Cancer) | SMYD3 Knockdown | Increased | Not specified | [4] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with a SMYD3 inhibitor using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HT29, PC3)
-
Complete cell culture medium
-
SMYD3 inhibitor (e.g., BCI-121)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of the SMYD3 inhibitor or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol details the detection of apoptosis in cells treated with a SMYD3 inhibitor using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SMYD3 inhibitor
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest:
-
Collect both the floating and adherent cells.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for examining the protein expression levels of key cell cycle regulators following treatment with a SMYD3 inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin D3, anti-CDK2, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities and normalize to a loading control like β-actin.
-
Visualization
Caption: Signaling pathway of SMYD3 inhibition leading to S/G2 arrest.
References
- 1. SMYD3 Promotes Homologous Recombination via Regulation of H3K4-mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 Promotes Cell Cycle Progression by Inducing Cyclin D3 Transcription and Stabilizing the Cyclin D1 Protein in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of SMYD3 in Ovarian Cancer is Associated with Ovarian Cancer Proliferation and Apoptosis via Methylating H3K4 and H4K20 - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing the Anti-proliferative Activity of Smyd3 Inhibitors
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-proliferative activity of SMYD3 inhibitors, using the well-characterized inhibitor BCI-121 as a representative example. The methodologies described can be readily adapted for other SMYD3 inhibitors such as Smyd3-IN-2.
Introduction to SMYD3
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a critical role in gene expression regulation by modifying histones and other proteins.[1][2] Overexpression of SMYD3 is associated with various cancers, including those of the breast, liver, and colon, making it an attractive target for cancer therapy.[1][2] SMYD3 promotes cell proliferation and survival by activating oncogenic pathways.[1] Inhibitors of SMYD3, therefore, represent a promising class of anti-cancer agents.[1][3]
Key Signaling Pathways Modulated by SMYD3
SMYD3 exerts its oncogenic functions through the methylation of both histone and non-histone proteins, leading to the activation of several key signaling pathways crucial for cancer cell proliferation and survival.
Caption: SMYD3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
A systematic workflow is essential for accurately assessing the anti-proliferative effects of a SMYD3 inhibitor.
Caption: Workflow for assessing the anti-proliferative activity of this compound.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of BCI-121
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HT29 | Colon Adenocarcinoma | 50 |
| HCT116 | Colon Adenocarcinoma | 75 |
| OVCAR-3 | Ovarian Cancer | 60 |
| SKOV-3 | Ovarian Cancer | 85 |
| HepG2 | Hepatocellular Carcinoma | 45 |
Note: Data are representative and compiled from literature. Actual values may vary based on experimental conditions.
Table 2: Effect of BCI-121 on SMYD3 Target Proteins
| Cell Line | Treatment (100 µM BCI-121) | H3K4me3 Level (Fold Change) | p-ERK/Total ERK (Fold Change) | p-AKT/Total AKT (Fold Change) |
| HT29 | 48 hours | 0.45 | 0.60 | 0.55 |
| HCT116 | 48 hours | 0.50 | 0.65 | 0.60 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Cell Proliferation (MTS/MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., HT29, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or BCI-121)
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, you will need to solubilize the formazan crystals with a solubilization buffer.
-
Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
Colony Formation Assay
This assay assesses the long-term effects of the inhibitor on the ability of a single cell to grow into a colony.
Materials:
-
6-well plates
-
Complete growth medium
-
This compound (or BCI-121)
-
Crystal Violet staining solution
Protocol:
-
Cell Seeding: Seed 500-1,000 cells per well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for 7-14 days, changing the medium with fresh inhibitor every 2-3 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% Crystal Violet for 30 minutes.
-
Washing and Drying: Wash the wells with water and let them air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and signaling pathway activation.
Materials:
-
6-well plates
-
This compound (or BCI-121)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-H3K4me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
References
Application Notes and Protocols for Smyd3-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Smyd3-IN-2, a selective inhibitor of the histone methyltransferase SMYD3, for in vitro cell culture experiments. This compound has been identified as a potent anticancer agent, particularly in gastric cancer, where it induces lethal autophagy.
Introduction to this compound
This compound is a novel, selective, and irreversible inhibitor of SMYD3 (SET and MYND domain-containing protein 3)[1]. SMYD3 is a lysine methyltransferase that is overexpressed in various cancers and plays a crucial role in transcriptional regulation and cell signaling[2][3]. It methylates both histone (e.g., H3K4, H4K5) and non-histone proteins, including AKT1 and MAP3K2, thereby promoting cancer cell proliferation, survival, and migration[2][3][4]. This compound, a tetrahydrofuranyl spirooxindole derivative, exerts its anticancer effects by inhibiting the methyltransferase activity of SMYD3, leading to the suppression of AKT methylation and the induction of lethal autophagy through the Akt-mTOR pathway in gastric cancer cells[1][5].
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Target | SMYD3 (SET and MYND domain-containing protein 3) | [1] |
| IC50 (SMYD3) | 0.81 µM | [1] |
| IC50 (BGC823 cells) | 0.75 µM | [1] |
| Molecular Formula | C₂₅H₂₆FN₃O₄ | Inferred from publication |
| Molecular Weight | 451.49 g/mol | Inferred from publication |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [6] |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [6] |
Preparation of this compound for Cell Culture
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
Protocol for Preparing a 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 451.49 g/mol * (1000 mg / 1 g) = 4.51 mg
-
-
-
Dissolution:
-
Aseptically weigh out 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[6].
-
Caption: Workflow for preparing this compound stock solution.
Experimental Protocols
Determining Optimal Working Concentration
The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for gastric cancer cell lines like BGC823 is around 1.0 µM[7].
Protocol for Treating Cells with this compound
-
Cell Seeding:
-
Seed cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. For example, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution (e.g., add 1 µL of stock to 10 mL of medium).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24-48 hours for proliferation and autophagy assays)[7].
-
Proceed with downstream analyses such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for signaling pathway components, or imaging for autophagy markers.
-
Caption: General workflow for treating cultured cells with this compound.
Mechanism of Action and Signaling Pathway
This compound inhibits the methyltransferase activity of SMYD3. In gastric cancer cells, this leads to reduced methylation of AKT1, a key signaling protein[1][5]. The inhibition of AKT activation subsequently affects the mTOR signaling pathway, a critical regulator of cell growth and autophagy. The suppression of the Akt-mTOR pathway by this compound triggers a lethal autophagic response, leading to cancer cell death[1][5].
Caption: Simplified signaling pathway of this compound in gastric cancer cells.
Quality Control and Troubleshooting
-
Vehicle Control: Always include a DMSO-only control at the same final concentration used for the highest dose of this compound to account for any solvent effects.
-
Solubility Issues: If precipitation is observed upon dilution of the stock solution in the aqueous culture medium, try to pre-warm the medium and vortex the diluted solution gently before adding it to the cells. Preparing intermediate dilutions in a mix of DMSO and medium might also help.
-
Cell Line Variability: The sensitivity to this compound can differ between cell lines. It is crucial to perform a dose-response curve for each new cell line to determine the optimal working concentration.
-
Inhibitor Stability: Avoid repeated freeze-thaw cycles of the stock solution to maintain its potency. Follow the recommended storage conditions strictly.
By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the role of SMYD3 in various cellular processes and to explore its therapeutic potential in cancer research.
References
- 1. Discovery of tetrahydrofuranyl spirooxindole-based SMYD3 inhibitors against gastric cancer via inducing lethal autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of Research-Grade Smyd3-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smyd3-IN-2 is a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the transcriptional regulation of genes involved in cell proliferation and oncogenesis.[1] Overexpression of SMYD3 has been observed in various cancers, making it a promising therapeutic target. This compound has been shown to exhibit anticancer activity in gastric cancer models by inducing lethal autophagy.[1] These application notes provide detailed protocols for utilizing research-grade this compound in common in vitro and in vivo experimental settings.
Commercial Suppliers
Research-grade this compound is available from the following commercial supplier:
| Supplier | Product Name | Catalog Number |
| MedChemExpress | This compound | HY-152228 |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on the findings from Zhu et al., 2023.[1]
| Parameter | Value | Cell Line/System |
| IC50 (SMYD3 enzyme) | 0.81 µM | In vitro |
| IC50 (BGC823 cells) | 0.75 µM | In vitro |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anticancer effects by inhibiting the methyltransferase activity of SMYD3. This leads to the suppression of AKT methylation and activation, which in turn triggers lethal autophagic flux inhibition via the Akt-mTOR pathway in gastric cancer cells.[1]
Caption: this compound inhibits SMYD3, leading to lethal autophagy.
Experimental Workflow for In Vitro Analysis
A typical workflow for evaluating the in vitro effects of this compound on cancer cells involves assessing cell viability, analyzing protein expression and signaling pathways, and confirming the induction of autophagy.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
In Vitro SMYD3 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SMYD3 enzyme.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 peptide (substrate)
-
S-Adenosyl-L-[methyl-³H]-methionine
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM DTT, 100 mM NaCl)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Protocol:
-
Prepare a reaction mixture containing recombinant SMYD3 and histone H3 peptide in the assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding S-Adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on the proliferation of BGC823 gastric cancer cells.
Materials:
-
BGC823 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed BGC823 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the Akt-mTOR signaling pathway and markers of autophagy.
Materials:
-
BGC823 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SMYD3, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-LC3B, anti-p62, anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat BGC823 cells with this compound (e.g., 1.0 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Autophagy Flux Assay (mCherry-GFP-LC3)
Objective: To monitor the effect of this compound on autophagic flux in BGC823 cells.
Materials:
-
BGC823 cells
-
mCherry-GFP-LC3 lentiviral vector
-
This compound
-
Confocal microscope
Protocol:
-
Transduce BGC823 cells with the mCherry-GFP-LC3 lentivirus and select for stable expression.
-
Seed the transduced cells on glass-bottom dishes.
-
Treat the cells with this compound (e.g., 1.0 µM) for 24 hours.
-
Visualize the cells using a confocal microscope.
-
Autophagosomes: Appear as yellow puncta (co-localization of mCherry and GFP).
-
Autolysosomes: Appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).
-
-
Quantify the number of yellow and red puncta per cell to assess the autophagic flux. An accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes, indicating inhibited autophagic flux.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a gastric cancer xenograft model.
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
BGC823 cells
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of BGC823 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 15 and 30 mg/kg) or vehicle intraperitoneally once daily.
-
Measure the tumor volume with calipers every few days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for LC3-II, p62, p-Akt, and Ki67).
Disclaimer: These protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Troubleshooting & Optimization
Navigating the Challenges of Smyd3-IN-2 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the promising epigenetic inhibitor Smyd3-IN-2, its poor solubility in aqueous solutions can be a significant experimental hurdle. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on information for structurally similar SMYD3 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is advisable to prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO.
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the inhibitor is poorly soluble in the final aqueous environment. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains solubility, ideally 0.5% or lower, to minimize effects on your assay and potential cytotoxicity.
-
Use a gentle mixing technique: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to promote rapid dispersion.
-
Consider a serial dilution: Instead of a single large dilution, perform a series of smaller dilutions in your aqueous buffer.
-
Employ sonication or warming: Gentle warming (e.g., to 37°C) or brief sonication of the final solution can help to redissolve small precipitates.[1][2]
Q3: What is the maximum final concentration of DMSO I should use in my cell-based or enzymatic assays?
A3: The final concentration of DMSO should be kept as low as possible to avoid artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to prevent cytotoxicity. For enzymatic assays, even lower concentrations (e.g., ≤0.1%) are recommended, as DMSO can directly affect enzyme activity. It is crucial to include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in all experiments.
Q4: Can I use other organic solvents or detergents to improve the solubility of this compound?
A4: Yes, if DMSO alone is not sufficient or if you need to minimize its concentration, you can explore other options:
-
Co-solvents: Ethanol can be used as a co-solvent. Prepare your stock in a mixture of DMSO and ethanol.
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (typically 0.01% to 0.05%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q5: How can I determine the actual concentration of soluble this compound in my final assay solution?
A5: If you suspect significant precipitation, you can determine the concentration of the soluble compound by centrifuging your final solution to pellet any precipitate and then measuring the concentration of the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to resolving solubility issues with this compound in your experimental workflow.
Problem 1: this compound powder does not dissolve in the initial solvent.
| Possible Cause | Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration is within the solubility limit. |
| Inappropriate solvent. | While DMSO is recommended, for highly insoluble batches, try alternative solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for stock preparation. |
| Compound has formed aggregates. | Gently warm the solution to 37°C and use a bath sonicator for 5-10 minutes to break up aggregates.[1][2] |
Problem 2: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer.
| Possible Cause | Solution |
| Final concentration exceeds aqueous solubility. | Decrease the final concentration of this compound in your assay. |
| High salt concentration in the buffer. | Reduce the salt concentration of your buffer if possible, as high ionic strength can decrease the solubility of organic molecules. |
| Inefficient mixing. | Add the DMSO stock solution slowly to the aqueous buffer while vigorously vortexing or stirring. |
Problem 3: The solution is initially clear but becomes cloudy or shows precipitate over time.
| Possible Cause | Solution |
| Time-dependent precipitation. | Prepare the final working solution immediately before use. |
| Instability of the compound in the aqueous buffer. | Evaluate the stability of this compound in your specific buffer conditions. Consider if a different buffer system could be used. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide for the solubility of similar small molecule inhibitors.
| Solvent | Typical Solubility Range | Notes |
| DMSO | ≥10 mg/mL | Recommended for primary stock solutions. |
| Ethanol | 1-5 mg/mL | Can be used as a co-solvent. |
| Aqueous Buffers (e.g., PBS) | <0.1 mg/mL | Poorly soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )).
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder in a suitable microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and/or sonicate in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution with Minimized Precipitation
-
Calculate dilutions: Determine the dilution factor needed to achieve your final desired concentration of this compound and a final DMSO concentration of ≤0.5%.
-
Prepare intermediate dilution (optional but recommended): If a large dilution is required, first prepare an intermediate dilution of your DMSO stock in your aqueous assay buffer.
-
Final dilution: Add the calculated volume of the DMSO stock (or intermediate dilution) dropwise to the final volume of your pre-warmed (if applicable) aqueous assay buffer while continuously vortexing.
-
Inspect for precipitation: Visually inspect the solution for any signs of cloudiness or precipitate. If present, try brief sonication.
-
Use immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizing Smyd3 Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathways involving the lysine methyltransferase SMYD3.
Caption: A logical workflow for troubleshooting the insolubility of this compound.
References
Identifying and mitigating off-target effects of Smyd3-IN-2.
Welcome to the technical support center for Smyd3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information and experimental protocols to ensure the accurate interpretation of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[1] SMYD3 has been implicated in the development and progression of various cancers by methylating both histone and non-histone proteins, thereby regulating gene expression and signaling pathways.[2][3][4] Its known substrates include histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), MAP3K2, VEGFR1, and AKT1.[5][6][7]
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available comprehensive off-target profile specifically for this compound. However, related SMYD3 inhibitors, such as EPZ028862, have shown high selectivity when screened against a panel of other protein methyltransferases.[2] This suggests that this compound may also exhibit good selectivity, but this should be experimentally verified. Potential off-target effects could arise from interactions with other methyltransferases or proteins with structurally similar binding sites.
Q3: How can I determine if the observed phenotype in my experiment is due to on-target inhibition of SMYD3 or an off-target effect?
To confidently attribute an observed phenotype to SMYD3 inhibition, it is crucial to perform a series of validation experiments. These include:
-
Confirming Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound directly binds to SMYD3 in your cellular model.
-
Phenocopying with Genetic Knockdown: Use techniques like siRNA or CRISPR/Cas9 to reduce SMYD3 expression. If the phenotype observed with this compound treatment is similar to the phenotype of SMYD3 knockdown, it strengthens the evidence for on-target activity.
-
Using a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct SMYD3 inhibitor. If both inhibitors produce the same phenotype, it is less likely to be caused by off-target effects specific to the chemical scaffold of this compound.
-
Performing Rescue Experiments: In a SMYD3 knockdown or knockout background, the addition of this compound should not produce any further effect on the phenotype of interest if the effect is on-target.
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results with this compound.
Possible Cause 1: Off-target effects.
-
Solution: Perform experiments to identify potential off-target interactions.
-
Methyltransferase Selectivity Profiling: Screen this compound against a panel of other histone and protein methyltransferases. This can often be done through commercial services.
-
Chemical Proteomics: Utilize techniques like affinity purification coupled with mass spectrometry (AP-MS) to pull down binding partners of this compound from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): Confirm direct binding of this compound to SMYD3 within the cell.
-
Possible Cause 2: Issues with inhibitor stability or cellular permeability.
-
Solution:
-
Confirm Compound Integrity: Ensure the inhibitor has not degraded. Use freshly prepared solutions.
-
Assess Cell Permeability: If target engagement is not observed in cellular assays but is present in biochemical assays, consider the possibility of poor cell membrane permeability.
-
Possible Cause 3: Cell line-specific effects of SMYD3 inhibition.
-
Solution:
-
Test Multiple Cell Lines: The effect of SMYD3 inhibition can be context-dependent. Test the effect of this compound in a panel of cell lines with varying genetic backgrounds and expression levels of SMYD3 and its downstream targets.
-
Data Presentation: Tables for Quantitative Analysis
The following tables are templates for you to summarize your experimental data when assessing the selectivity and on-target effects of this compound.
Table 1: Methyltransferase Selectivity Profile of this compound
| Methyltransferase | IC50 (µM) | Fold Selectivity vs. SMYD3 |
| SMYD3 | [Your Data] | 1 |
| SMYD2 | [Your Data] | [Calculate] |
| SETD7 | [Your Data] | [Calculate] |
| EZH2 | [Your Data] | [Calculate] |
| G9a | [Your Data] | [Calculate] |
| ... | [Your Data] | [Calculate] |
Table 2: Comparison of Phenotypic Effects of this compound and SMYD3 Knockdown
| Phenotype Assay | This compound (IC50 or % effect) | SMYD3 siRNA/shRNA (% effect) | SMYD3 CRISPR KO (% effect) |
| Cell Proliferation | [Your Data] | [Your Data] | [Your Data] |
| Apoptosis | [Your Data] | [Your Data] | [Your Data] |
| Gene Expression (Target Gene) | [Your Data] | [Your Data] | [Your Data] |
| ... | [Your Data] | [Your Data] | [Your Data] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to confirm the direct binding of this compound to SMYD3 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against SMYD3
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Harvesting: After treatment, wash cells with PBS and harvest by scraping.
-
Heating: Resuspend cell pellets in PBS containing protease and phosphatase inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blotting: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot using an antibody specific for SMYD3.
-
Analysis: Quantify the band intensities. In the presence of a binding ligand like this compound, SMYD3 should be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying the protein targets of this compound from a cell lysate.
Materials:
-
This compound or a derivatized version with a linker for immobilization
-
Affinity beads (e.g., NHS-activated sepharose)
-
Cell lysate from the cell line of interest
-
Wash buffers of increasing stringency
-
Elution buffer
-
Mass spectrometry facility for protein identification
Procedure:
-
Inhibitor Immobilization: Covalently attach this compound to the affinity beads according to the manufacturer's instructions.
-
Lysate Incubation: Incubate the immobilized inhibitor with the cell lysate to allow for protein binding. Include a control with beads that have not been coupled to the inhibitor.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Compare the proteins identified from the this compound beads to the control beads. Proteins that are significantly enriched in the this compound sample are potential on- and off-targets.
Visualizations
References
- 1. epicypher.com [epicypher.com]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
How to optimize the concentration of Smyd3-IN-2 for maximum efficacy.
Welcome to the technical support center for Smyd3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also referred to as compound 29, is an irreversible and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3)[1][2]. SMYD3 is a lysine methyltransferase involved in regulating gene transcription and cell signaling pathways.[1] this compound functions by covalently binding to the SMYD3 enzyme, which inhibits its catalytic activity.[1] This inhibition can lead to a reduction in the levels of the SMYD3 protein itself in cells.[1]
Q2: Which signaling pathways are affected by Smyd3 inhibition?
A2: SMYD3 is known to play a role in several oncogenic signaling pathways. A key target of SMYD3 is MAP3K2, a component of the Ras/Raf/MEK/ERK signaling pathway.[3][4] By methylating MAP3K2, SMYD3 enhances the activation of this pathway.[3][4] SMYD3 also methylates AKT1, a critical mediator of the PI3K/AKT pathway, which is essential for cell growth and survival.[3][5] Additionally, SMYD3 interacts with and methylates other important proteins in cancer progression, including VEGFR1, HER2, and the estrogen receptor (ER).[3][5][6]
Q3: In which cancer cell lines has this compound or other SMYD3 inhibitors shown efficacy?
A3: Various SMYD3 inhibitors have demonstrated anti-proliferative effects in a range of cancer cell lines. For instance, BCI-121 has shown efficacy in colon adenocarcinoma, colorectal cancer (HT29, HCT116), and gastric cancer cell lines.[3][7][8] Another inhibitor, referred to as Inhibitor-4, has been effective in breast cancer cell lines (MCF7, MDA-MB-231), as well as lung (A549) and colorectal (DLD-1) cancer cell lines.[9][10][11] this compound (compound 29) has shown antiproliferative activity in HepG2 (hepatocellular carcinoma) cells.[1]
Troubleshooting Guide
Issue: Low or no observed efficacy of this compound in my cell line.
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to find the IC50 value. |
| Low SMYD3 Expression | Verify the expression level of SMYD3 in your cell line of interest via Western blot or qPCR. Cell lines with low or absent SMYD3 expression may not respond to SMYD3 inhibitors.[7] |
| Cell Line Resistance | Some cell lines may be inherently resistant to SMYD3 inhibition. Consider testing the inhibitor in a panel of cell lines with varying SMYD3 expression levels to identify a sensitive model. |
| Incorrect Experimental Duration | The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing the desired phenotype (e.g., decreased proliferation, apoptosis). |
| Compound Instability | Ensure proper storage and handling of this compound to maintain its stability and activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2] |
Issue: Observed cytotoxicity in non-cancerous or control cell lines.
| Possible Cause | Suggested Solution |
| High Concentration | High concentrations of the inhibitor may lead to off-target effects and general cytotoxicity. Reduce the concentration to the lowest effective dose determined from your dose-response studies. Some studies have shown that SMYD3 inhibitors have limited effects on normal cells at concentrations that are effective against cancer cells.[10] |
| Off-Target Effects | While this compound is reported to be selective, off-target activity can never be fully excluded.[1] Consider using a negative control compound with a similar chemical structure but no activity against SMYD3 to confirm that the observed effects are specific to SMYD3 inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other SMYD3 Inhibitors
| Inhibitor | Assay Type | Cell Line / Target | IC50 | Reference |
| This compound (Compound 29) | Enzymatic Assay | SMYD3 | 11.7 nM | [2] |
| This compound (Compound 29) | Anchorage-Independent Growth | HepG2 | 1.04 µM | [2] |
| BAY-6035 | SPA Assay | SMYD3 | 88 ± 16 nM | [12] |
| BCI-121 | Proliferation Assay | HCT116 | ~50 µM | [7] |
| BCI-121 | Proliferation Assay | HT29 | ~100 µM | [7] |
| Inhibitor-4 | Proliferation Assay | MDA-MB-231 | Significant reduction at 50 µM | [10][11] |
| Inhibitor-4 | Proliferation Assay | MCF7 | Significant reduction at 50 µM | [10][11] |
Key Experimental Protocols
1. Cell Proliferation Assay (WST-1 or MTT)
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for Target Engagement
-
Objective: To assess the effect of this compound on the levels of SMYD3 protein and downstream signaling molecules.
-
Methodology:
-
Plate cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMYD3, phospho-ERK, total-ERK, phospho-AKT, total-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. In Vitro Methyltransferase Assay
-
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of SMYD3.
-
Methodology:
-
The reaction should be performed in a buffer containing recombinant SMYD3 protein, a histone substrate (e.g., H3 or H4), and the methyl donor S-adenosylmethionine (SAM), which can be radiolabeled ([³H]-SAM) for detection.[13]
-
Incubate recombinant SMYD3 with varying concentrations of this compound for a pre-determined time.
-
Initiate the methylation reaction by adding the histone substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.[14]
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter to quantify the methyltransferase activity.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
-
Visualizations
Caption: SMYD3 signaling pathways and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A troubleshooting decision tree for low efficacy of this compound.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 drives the proliferation in gastric cancer cells via reducing EMP1 expression in an H4K20me3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors [mdpi.com]
- 10. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bayer.com [bayer.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Permeability Issues with SMYD3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering permeability issues with SMYD3 inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: My potent SMYD3 inhibitor shows low activity in cell-based assays. What could be the issue?
A significant discrepancy between biochemical potency and cellular activity often points towards poor cell permeability. The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular target, SMYD3. It is crucial to experimentally determine the permeability of your compound.
Q2: What are the key physicochemical properties that influence the permeability of SMYD3 inhibitors?
Several factors can contribute to the low permeability of small molecule inhibitors:
-
High Polarity: A large number of polar atoms can hinder passage through the lipid bilayer of the cell membrane.
-
Low Lipophilicity: The molecule may not be sufficiently soluble in the lipid environment of the cell membrane. A balanced lipophilicity is crucial for effective membrane permeation.
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.
-
Charge: Molecules that are ionized at physiological pH typically have reduced permeability.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for desolvation before entering the lipid bilayer.[1]
-
Efflux Transporter Substrate: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.
Q3: How can I experimentally assess the permeability of my SMYD3 inhibitor?
Two widely used in vitro assays to evaluate compound permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport, including efflux. The apparent permeability coefficient (Papp) is a key parameter measured in this assay.
Q4: What are some strategies to improve the permeability of my SMYD3 inhibitor?
If your SMYD3 inhibitor suffers from low permeability, several medicinal chemistry strategies can be employed:
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to mask polar functional groups that hinder membrane permeability. For instance, creating an ester prodrug of a carboxylic acid can increase lipophilicity and improve passive diffusion.
-
Structural Modification:
-
Reduce Hydrogen Bonding: Modifying the molecule to decrease the number of hydrogen bond donors and acceptors can enhance permeability.[1]
-
Optimize Lipophilicity: Fine-tuning the lipophilicity (logP/logD) of the compound into an optimal range is a common strategy.
-
Introduce Intramolecular Hydrogen Bonds: Creating an intramolecular hydrogen bond can shield polar groups, effectively reducing the molecule's polarity and improving its ability to cross the cell membrane.
-
-
Formulation Strategies: For preclinical studies, using formulation approaches like lipid-based nanocarriers or co-solvents can improve the solubility and apparent permeability of a compound.
Troubleshooting Guides
Troubleshooting Low Permeability in PAMPA
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Papp value for a lipophilic SMYD3 inhibitor | Poor aqueous solubility of the compound in the donor well, leading to a lower effective concentration for permeation. | - Use a co-solvent (e.g., a low percentage of DMSO) in the donor buffer to improve solubility. - Ensure the compound is fully dissolved before starting the assay. - Consider using a different buffer system that better solubilizes your compound. |
| High variability in Papp values between wells | Inconsistent membrane integrity or uneven coating of the lipid solution. | - Visually inspect the PAMPA plate for any defects before use. - Ensure a consistent and even application of the lipid solution to the filter. - Include a known high-permeability control compound to assess plate-to-plate and well-to-well consistency. |
| Unexpectedly high Papp value for a known low-permeability compound | Disruption of the artificial membrane by the test compound or the solvent. | - Test the effect of different concentrations of your compound and co-solvent on membrane integrity using a marker compound. - Reduce the concentration of the co-solvent if it is suspected to be disrupting the membrane. |
Troubleshooting Low Permeability in Caco-2 Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Papp (A-B) value for your SMYD3 inhibitor | 1. Poor intrinsic permeability: The compound's physicochemical properties are not favorable for passive diffusion. 2. Active efflux: The compound is a substrate of efflux transporters like P-gp. | 1. Assess physicochemical properties: Analyze the compound's logP, polar surface area, and hydrogen bonding capacity. Consider chemical modifications to improve these properties. 2. Determine the efflux ratio: Perform a bidirectional Caco-2 assay to measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. If efflux is confirmed, co-administer with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to see if permeability improves. |
| Low recovery of the compound at the end of the assay | 1. Poor solubility: The compound precipitates in the aqueous assay buffer. 2. Non-specific binding: The compound adheres to the plastic of the assay plate. 3. Metabolism: The compound is metabolized by enzymes in the Caco-2 cells. 4. Accumulation in the cell monolayer. | 1. Improve solubility: Use a co-solvent or a formulation approach. 2. Reduce non-specific binding: Include Bovine Serum Albumin (BSA) in the basolateral chamber. 3. Assess metabolic stability: Analyze the compound's stability in the presence of Caco-2 cell lysates or microsomes. 4. Quantify compound in the cell lysate: At the end of the transport study, lyse the cells and measure the amount of compound that has accumulated. |
| High variability in TEER values or Papp values for control compounds | Inconsistent Caco-2 cell monolayer integrity or cell health issues. | - Ensure proper cell seeding density and allow sufficient time for differentiation (typically 21 days). - Monitor Transepithelial Electrical Resistance (TEER) values to ensure monolayer integrity before each experiment. - Use established low and high permeability control compounds (e.g., atenolol and propranolol) in every assay to validate the model. |
Data Presentation
Table 1: Permeability Data for Selected SMYD3 Inhibitors
This table summarizes publicly available permeability data for some SMYD3 inhibitors.
| Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Notes |
| (S)-13 | Caco-2 | 10.35 | No efflux | Intermediate permeability but suffers from low microsomal stability.[2] |
| Amine-containing analogs of (S)-13 | Caco-2 | Poor | Not reported | Introduction of an amine group led to poor permeability.[2] |
| GSK2807 | Not specified | Poor | Not reported | A potent, SAM-competitive inhibitor with poor cell permeability.[2] |
Table 2: Permeability Classification Based on Caco-2 Papp Values
This table provides a general classification of compound permeability based on Caco-2 assay results.
| Permeability Class | Papp (10⁻⁶ cm/s) | Expected Human Intestinal Absorption |
| High | > 10 | > 90% |
| Moderate | 1 - 10 | 20% - 90% |
| Low | < 1 | < 20% |
Table 3: Physicochemical Properties Influencing Permeability
This table outlines key physicochemical properties and their desired ranges for good permeability.
| Property | Desired Range for Good Permeability | Impact on Permeability |
| logP / logD₇.₄ | 1 - 3 | A measure of lipophilicity. Too low or too high can limit permeability. |
| Polar Surface Area (PSA) | < 140 Ų | Higher PSA is associated with lower permeability. |
| Molecular Weight (MW) | < 500 Da | Larger molecules tend to have lower passive permeability. |
| Hydrogen Bond Donors | ≤ 5 | A higher number of donors can reduce permeability. |
| Hydrogen Bond Acceptors | ≤ 10 | A higher number of acceptors can reduce permeability. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Preparation of the Donor Plate:
-
Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
Allow the solvent to evaporate completely.
-
-
Preparation of Solutions:
-
Prepare the test SMYD3 inhibitor solution in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration. A small percentage of a co-solvent like DMSO may be used to aid solubility.
-
Prepare solutions of high and low permeability control compounds.
-
-
Assay Procedure:
-
Add the appropriate buffer to the wells of a 96-well acceptor plate.
-
Add the test compound and control solutions to the donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Caco-2 Permeability Assay Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to ensure monolayer integrity.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the test SMYD3 inhibitor solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Determine the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).
-
Mandatory Visualizations
References
Technical Support Center: Strategies to Improve the Stability of Small Molecule Inhibitors in Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address potential stability issues with small molecule inhibitors, using Smyd3-IN-2 as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results are a common indicator of compound instability. Small molecules can degrade under various experimental conditions, leading to a decrease in the effective concentration and variability in your data. Factors such as solvent, pH, temperature, light exposure, and the presence of certain enzymes can all impact the stability of your inhibitor.[1][2] It is crucial to systematically assess the stability of this compound under your specific experimental conditions.
Q2: How can I determine if this compound is degrading in my experiments?
A2: A straightforward approach is to perform a time-course experiment. Incubate this compound under your exact experimental conditions (buffer, temperature, etc.) and measure its concentration at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the intact inhibitor over time indicates degradation.
Q3: What are the common causes of small molecule degradation in in vitro assays?
A3: Several factors can contribute to the degradation of a small molecule inhibitor in an in vitro setting:
-
Hydrolysis: The compound may react with water, leading to its breakdown. This is often pH-dependent.
-
Oxidation: The presence of reactive oxygen species in your buffer or exposure to air can lead to oxidative degradation.[2]
-
Light Sensitivity: Some compounds are photosensitive and can degrade upon exposure to light.[2]
-
Enzymatic Degradation: If you are using cell lysates or other biological matrices, enzymes such as esterases or cytochromes P450 could metabolize your inhibitor.[2]
-
Adsorption: The compound may adsorb to plasticware, leading to a lower effective concentration.
Q4: I suspect my inhibitor is unstable in my cell culture media. What can I do?
A4: Instability in cell culture media is a common challenge. To address this, you can:
-
Minimize Incubation Time: Reduce the time the compound is in the media before and during the experiment.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions and dilutions of this compound immediately before use.[1]
-
Test Different Media Formulations: Some media components may accelerate degradation. If possible, test the stability in simpler, defined media.
-
Use Stabilizing Agents: The addition of antioxidants (e.g., ascorbic acid) or other stabilizing agents may be beneficial, but their compatibility with your assay must be validated.[2]
Troubleshooting Guides
Guide 1: Assessing this compound Stability in Aqueous Buffers
This guide outlines a general protocol to assess the stability of a small molecule inhibitor in a specific buffer.
Experimental Protocol:
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration.
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench Reaction: Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and store the samples at -80°C until analysis.[2]
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of intact this compound remaining at each time point.
Data Presentation:
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Tris-HCl (pH 8.0) | % Remaining in Citrate Buffer (pH 5.0) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 99 |
| 2 | 95 | 88 | 97 |
| 4 | 90 | 75 | 94 |
| 8 | 82 | 60 | 90 |
| 24 | 65 | 30 | 85 |
Interpretation: The hypothetical data in Table 1 suggests that this compound is most stable in the citrate buffer (pH 5.0) and least stable in the Tris-HCl buffer (pH 8.0), indicating potential pH-dependent hydrolysis.
Workflow Diagram:
References
Technical Support Center: Overcoming Experimental Variability in SMYD3 Inhibitor Studies
Disclaimer: Information specific to a compound designated "Smyd3-IN-2" is not currently available in the public domain. This guide provides troubleshooting and experimental advice based on published data for other well-characterized SMYD3 inhibitors. These general principles are intended to be broadly applicable to novel compounds targeting SMYD3.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and sources of variability in experiments involving SMYD3 inhibitors. By offering detailed troubleshooting guides, frequently asked questions (FAQs), standardized protocols, and clear data presentation, we aim to enhance the reproducibility and reliability of your research findings.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with SMYD3 inhibitors.
| Issue | Potential Causes | Solutions |
| Inconsistent IC50 values in cell-based proliferation assays | Cell line-dependent SMYD3 expression levels.[1] | - Confirm SMYD3 expression levels in your cell line(s) via Western blot or qRT-PCR.[2][3] - Select cell lines with documented high SMYD3 expression for initial characterization.[1] - Titrate inhibitor concentrations over a broad range to establish a full dose-response curve. |
| Differences between 2D and 3D cell culture models.[4] | - Consider using 3D cell culture systems (e.g., spheroids), which may better reflect the in vivo tumor microenvironment.[4] - Note that some inhibitors show greater anti-proliferative effects in 3D culture.[4] | |
| Low inhibitor permeability or stability.[4] | - Assess compound permeability using assays like the Caco-2 transport assay.[4] - Evaluate microsomal stability to understand the compound's metabolic fate.[4] | |
| No effect on global histone methylation marks (H3K4me2/3, H4K5me) | SMYD3 may have cell-context specific or non-histone primary targets.[5][6][7] | - Investigate the inhibitor's effect on known non-histone targets of SMYD3, such as MAP3K2.[6] - Use a targeted assay, such as Western blot for phosphorylated ERK (pERK), as a downstream readout of MAP3K2 pathway activation.[1] |
| Discrepancy between in vitro and cellular activity. | - Ensure the inhibitor is cell-permeable. - Off-target effects or cellular compensation mechanisms may mask the on-target effect. | |
| Discrepancy between inhibitor studies and genetic knockout (CRISPR/siRNA) results | Small molecule inhibitors can have off-target effects. | - Validate key findings with genetic approaches (siRNA or CRISPR/Cas9-mediated knockout of SMYD3) to confirm that the observed phenotype is on-target.[1] |
| Genetic approaches may allow for compensatory mechanisms to develop. | - Use inducible knockdown/knockout systems for temporal control over SMYD3 depletion. | |
| Some studies suggest SMYD3's catalytic activity may be dispensable for autonomous cancer cell proliferation in certain contexts. | - Critically evaluate whether the targeted cancer model is dependent on the methyltransferase activity of SMYD3. | |
| Low solubility or precipitation of the inhibitor in media | Poor physicochemical properties of the compound. | - Determine the optimal solvent for the inhibitor (e.g., DMSO) and the final concentration that can be tolerated by the cells without solvent-induced toxicity. - Visually inspect media for any signs of precipitation after adding the inhibitor. - Consider using a formulation with solubilizing agents, if appropriate for the experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the known histone and non-histone targets of SMYD3?
A1: SMYD3 is a lysine methyltransferase with a growing list of identified substrates. Initially described as a histone H3 lysine 4 (H3K4) di- and tri-methyltransferase[1], subsequent studies have also identified histone H4 lysine 5 (H4K5) and H4 lysine 20 (H4K20) as targets[5][7]. However, the primary histone substrate can be context-dependent.
Beyond histones, SMYD3 methylates several key signaling proteins, including:
-
MAP3K2 (MEKK2): Methylation at lysine 260 enhances the Ras/Raf/MEK/ERK signaling pathway.[5][6]
-
VEGFR1: Methylation at lysine 831 enhances its kinase activity.[5]
-
HER2: Tri-methylation at lysine 175 enhances its homodimerization and activation.[5]
-
AKT1: Methylation at lysine 14 is a critical step for its activation.[5]
-
Estrogen Receptor (ER): SMYD3 acts as a co-activator for ER-mediated transcription.[5]
-
RNF113A: Methylation of this E3-ubiquitin ligase is involved in the response to alkylating damage.
Q2: How do I choose the right cell line for my this compound studies?
A2: The choice of cell line is critical and can be a major source of experimental variability. It is recommended to:
-
Screen for SMYD3 Expression: Use Western blot or qRT-PCR to screen a panel of cell lines and select those with high endogenous SMYD3 expression. SMYD3 is often overexpressed in colorectal, breast, liver, and pancreatic cancer cell lines.[4]
-
Consider the Genetic Background: The status of oncogenic pathways, such as Ras, can influence the cellular dependency on SMYD3. For example, Ras-driven cancers may be more sensitive to SMYD3 inhibition due to the role of SMYD3 in methylating MAP3K2.[6]
-
Consult the Literature: Review publications that have used SMYD3 inhibitors to identify responsive and non-responsive cell lines.
Q3: What are the appropriate controls for a SMYD3 inhibitor experiment?
A3: To ensure the specificity of your inhibitor's effects, the following controls are essential:
-
Vehicle Control: Typically DMSO, at the same final concentration used for the inhibitor.
-
Inactive Enantiomer/Analog: If available, a structurally similar but inactive version of the inhibitor is an excellent control for off-target effects.
-
Genetic Controls: Compare the inhibitor's phenotype to that of SMYD3 knockdown (siRNA) or knockout (CRISPR).[1]
-
Catalytically Dead Mutant: When studying effects on downstream signaling, use a catalytically inactive SMYD3 mutant to confirm the phenotype is dependent on its methyltransferase activity.[7]
Q4: My inhibitor shows good in vitro activity but weak or no cellular activity. What should I do?
A4: This is a common issue in drug discovery. Potential reasons and troubleshooting steps include:
-
Cell Permeability: The compound may not be efficiently entering the cells. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.
-
Compound Stability: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells. Assess its half-life in your experimental conditions.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (MDR1). This can be tested using co-incubation with known efflux pump inhibitors.
-
Binding to Media Components: The inhibitor may bind to proteins (e.g., albumin) in the serum of your cell culture media, reducing its effective concentration. Consider performing assays in serum-free or low-serum conditions for a short duration.
Quantitative Data Summary
The following table summarizes IC50 values for some published SMYD3 inhibitors. Note that values can vary significantly based on the assay format and conditions.
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| EPZ031686 | Biochemical | MAP3K2 | Not specified | --INVALID-LINK-- |
| BAY-6035 | Biochemical | MAP3K2 | Not specified | --INVALID-LINK-- |
| BCI-121 | Cell Proliferation (HT29) | - | ~100 µM (72h) | --INVALID-LINK-- |
| BCI-121 | Cell Proliferation (HCT116) | - | ~100 µM (72h) | --INVALID-LINK-- |
| Inhibitor-4 | Cell Proliferation (MCF7) | - | 50-200 µM range | --INVALID-LINK-- |
| Compound 29 | Biochemical | MAP3K2 | Potent | --INVALID-LINK-- |
Experimental Protocols
In Vitro Histone/Protein Methyltransferase (HMT) Assay
This protocol is for a radioactive filter-binding assay to measure the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human SMYD3 protein
-
Substrate: Recombinant histone H4 or a target peptide (e.g., MAP3K2 peptide)
-
[3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
96-well filter plates (e.g., Millipore MSFBN6B50)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the histone/protein substrate.
-
Add the SMYD3 inhibitor (e.g., this compound) at various concentrations (or DMSO for control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to the filter plate and wash multiple times with TCA to remove unincorporated [3H]-SAM.
-
Dry the filter plate, add scintillation fluid to each well, and count using a microplate scintillation counter.
Western Blot for Cellular SMYD3 Target Engagement
This protocol describes how to assess the methylation status of a SMYD3 target in cells treated with an inhibitor.
Materials:
-
Cell line of interest
-
SMYD3 inhibitor (e.g., this compound)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me3, anti-H4K5me, anti-phospho-ERK, anti-total-ERK, anti-SMYD3, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the SMYD3 inhibitor or DMSO for the desired time (e.g., 24-72 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
Visualizations
SMYD3 Signaling Pathways
Caption: Overview of nuclear and cytoplasmic signaling pathways regulated by SMYD3.
Experimental Workflow for SMYD3 Inhibitor Validation
Caption: A stepwise workflow for the validation of a novel SMYD3 inhibitor.
Troubleshooting Logic for Inconsistent Cellular Activity
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone lysine methyltransferase SMYD3 promotes oral squamous cell carcinoma tumorigenesis via H3K4me3-mediated HMGA2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ambiguous Results with Smyd3-IN-2: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from experiments involving Smyd3-IN-2 and other SMYD3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SMYD3 and its inhibitors like this compound?
SMYD3 is a lysine methyltransferase that plays a crucial role in gene expression.[1] It primarily methylates histone H3 at lysine 4 (H3K4), a mark associated with transcriptional activation.[2] However, research has identified other histone substrates, including H4K5 and H4K20, as well as several non-histone proteins such as VEGFR, HER2, and MAP3K2.[3][4] SMYD3 inhibitors, like this compound, are designed to block the catalytic activity of the SMYD3 enzyme, thereby preventing the methylation of its substrates and the subsequent activation of downstream signaling pathways.[2] These inhibitors can function through various mechanisms, including competitive, allosteric, or mixed-type inhibition.[2]
Q2: Why am I observing a lack of anti-proliferative effect with this compound in my cancer cell line?
This is a key area of conflicting results in the literature. While many studies have reported that genetic knockdown or pharmacological inhibition of SMYD3 leads to decreased cancer cell proliferation[5][6], a notable study by Thomenius et al. found that SMYD3 was not essential for the autonomous proliferation of a large panel of cancer cell lines in vitro.[5][6][7]
Several factors could contribute to this discrepancy:
-
Cell Line Specificity: The effect of SMYD3 inhibition can be highly dependent on the specific cancer cell line and its genetic background. For instance, some studies suggest that cells with high SMYD3 expression are more sensitive to its inhibition.[1]
-
RAS-Driven Cancers: The role of SMYD3 may be more prominent in RAS-driven cancers through its methylation of MAP3K2, which enhances the Ras/Raf/MEK/ERK signaling pathway.[4]
-
Alternative Survival Pathways: Cancer cells may have redundant or alternative survival pathways that compensate for the inhibition of SMYD3.
-
In Vitro vs. In Vivo Models: The impact of SMYD3 inhibition on proliferation may be more pronounced in in vivo tumor models where the tumor microenvironment plays a significant role.
Q3: There are conflicting reports on the primary histone substrate of SMYD3. Which histone mark should I be probing in my experiments?
The conflicting data on SMYD3's primary histone substrate is a well-documented issue.[1][3] While H3K4 was initially identified as the main target[2], subsequent studies have provided strong evidence for H4K5 and H4K20 as preferred substrates in certain contexts.[3] Some research even indicates that global levels of H3K4me3 and H4K20me3 remain unchanged after SMYD3 knockdown in certain cell lines, whereas H4K5 methylation is reduced.[3]
Recommendation: It is advisable to probe for multiple histone marks, including H3K4me3, H4K5me1, and H4K20me3, when assessing the effect of this compound. This comprehensive approach will provide a more complete picture of the inhibitor's activity in your specific experimental system.
Q4: Could non-histone substrates be responsible for the observed phenotype in my this compound experiment?
Absolutely. SMYD3 has a growing list of identified non-histone substrates that are key components of various oncogenic signaling pathways.[4] The methylation of these proteins can have profound effects on cellular processes independent of histone modification. For example, in Small Cell Lung Cancer (SCLC), the therapeutic effect of a SMYD3 inhibitor was found to be mediated by a novel substrate, RNF113A, rather than previously identified targets.[8]
Recommendation: If you observe a phenotype with this compound treatment but do not see corresponding changes in histone methylation, it is highly recommended to investigate the methylation status and activity of known non-histone substrates of SMYD3 that are relevant to your cancer model.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect on cell proliferation after this compound treatment. | 1. Low or absent SMYD3 expression in the cell line. 2. The cell line is not dependent on SMYD3 for proliferation. 3. Suboptimal concentration or duration of inhibitor treatment. 4. The specific cancer model relies on SMYD3-independent survival pathways. | 1. Confirm SMYD3 expression levels in your cell line via Western blot or qPCR. 2. Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and treatment duration. 3. Consider using a positive control cell line known to be sensitive to SMYD3 inhibition. 4. Investigate the activity of parallel survival pathways (e.g., PI3K/AKT, other epigenetic modifiers). |
| Conflicting histone methylation results (e.g., no change in H3K4me3). | 1. SMYD3 may preferentially target other histone marks (H4K5, H4K20) in your cell model. 2. The antibody used for Western blot or ChIP is not specific or sensitive enough. 3. Global histone methylation levels may not change significantly, while locus-specific changes might be occurring. | 1. Probe for other potential histone targets of SMYD3 (H4K5me1, H4K20me3). 2. Validate your antibodies using peptide competition assays or by testing them on cells with known histone modifications. 3. Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR on the promoter regions of known SMYD3 target genes to assess locus-specific changes in histone methylation. |
| Phenotype observed (e.g., apoptosis, cell cycle arrest) without changes in histone methylation. | 1. The observed phenotype is mediated by the inhibition of non-histone substrate methylation. 2. The inhibitor may have off-target effects at the concentration used. | 1. Investigate the methylation status and downstream signaling of known non-histone SMYD3 substrates (e.g., MAP3K2, AKT, RNF113A) using immunoprecipitation and Western blotting. 2. Perform a rescue experiment by overexpressing a methylation-resistant mutant of a suspected non-histone substrate. 3. Use a structurally distinct SMYD3 inhibitor to confirm that the phenotype is on-target. |
Data Presentation
Table 1: Summary of Conflicting Reports on SMYD3's Role in Cancer Cell Proliferation
| Finding | Supporting Evidence | Contradictory Evidence |
| SMYD3 is essential for cancer cell proliferation. | RNAi-mediated knockdown of SMYD3 impairs proliferation in various cancer cell lines.[5][6] Pharmacological inhibition with certain compounds reduces cancer cell growth.[5] | CRISPR/Cas9-mediated knockout of SMYD3 did not affect the proliferation of a large panel of cancer cell lines.[5][6][7] Specific and potent small-molecule inhibitors showed no impact on the proliferation of over 240 cancer cell lines.[6][7] |
Table 2: Known Histone and Non-Histone Substrates of SMYD3
| Substrate Type | Substrate Name | Function/Pathway |
| Histone | H3K4 | Transcriptional Activation |
| H4K5 | Chromatin Dynamics, Neoplastic Disease | |
| H4K20 | Transcriptional Regulation | |
| Non-Histone | MAP3K2 | Ras/Raf/MEK/ERK Signaling |
| VEGFR1 | Angiogenesis | |
| HER2 | Receptor Tyrosine Kinase Signaling | |
| AKT1 | Cell Survival, Proliferation | |
| Estrogen Receptor (ER) | Hormone-dependent Gene Transcription | |
| RNF113A | DNA Damage Response |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, 72, and 96 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Methylation
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone methylation marks (e.g., anti-H3K4me3, anti-H4K5me1) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quenching: Quench the cross-linking reaction by adding glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Immunoprecipitate the chromatin overnight at 4°C with an antibody against a specific histone mark or SMYD3. Use a non-specific IgG as a negative control.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin-antibody complexes.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of known SMYD3 target genes.
Mandatory Visualizations
Caption: SMYD3 signaling pathways and points of inhibition by this compound.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Smyd3-IN-2.
This technical support center provides best practices for the long-term storage, handling, and experimental use of Smyd3-IN-2, a representative SMYD3 inhibitor. The information provided is compiled from data available for known SMYD3 inhibitors, such as EPZ031686 and BCI-121, to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term stability?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. Both the solid form and solutions in solvent require specific temperature conditions for optimal long-term stability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use freshly opened, anhydrous DMSO to avoid degradation of the compound, as hygroscopic DMSO can significantly impact solubility.[1][2]
Q3: Can this compound solutions be stored? If so, under what conditions?
A3: Yes, this compound solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
Q4: How should this compound be handled in the laboratory?
A4: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound should be handled in a well-ventilated area.
Troubleshooting Guide
Issue: this compound precipitate is observed in the stock solution upon thawing.
-
Possible Cause 1: The storage temperature was not consistently maintained.
-
Solution: Ensure that the stock solution is stored at a constant -80°C. Avoid frequent temperature fluctuations.
-
-
Possible Cause 2: The concentration of the stock solution is too high.
-
Solution: Gently warm the solution to 37°C and use sonication to aid dissolution.[3] If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
-
Possible Cause 3: The DMSO used was not anhydrous.
-
Solution: Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO.
-
Issue: Inconsistent results in cellular assays.
-
Possible Cause 1: Degradation of this compound due to improper storage or handling.
-
Solution: Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using old working solutions.
-
-
Possible Cause 2: Variability in cell seeding density or confluency.
-
Solution: Standardize cell seeding protocols and ensure consistent cell confluency at the time of treatment.
-
-
Possible Cause 3: Interaction with components of the cell culture media.
-
Solution: Perform a vehicle control (DMSO) to ensure that the observed effects are specific to this compound.
-
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1][4][5] |
| 4°C | Up to 2 years[1][4][5] | |
| In Solvent (DMSO) | -80°C | Up to 2 years[1][4] |
| -20°C | Up to 1 year[1][4] |
Table 2: Stock Solution Preparation for this compound (Example based on EPZ031686)
| Desired Concentration | Solvent | Mass of this compound (for 1 mL) |
| 1 mM | DMSO | 0.591 mg |
| 5 mM | DMSO | 2.955 mg |
| 10 mM | DMSO | 5.911 mg |
Note: The molecular weight of EPZ031686 (591.09 g/mol ) is used for this example calculation. Adjust the mass according to the specific molecular weight of your this compound.
Experimental Protocols
In Vitro Methylation Assay
This protocol is adapted from procedures used for the SMYD3 inhibitor BCI-121.[6]
-
Incubation of Inhibitor: Incubate recombinant GST-SMYD3 with the desired concentration of this compound or vehicle control (DMSO) for 30 minutes at room temperature.
-
Reaction Initiation: Add purified histones and S-adenosyl-L-methionine (SAM), the methyl donor, to the mixture.
-
Incubation: Incubate the reaction mixture for 45 minutes at 30°C.
-
Quenching and Analysis: Stop the reaction and analyze the results by SDS-PAGE followed by autoradiography to detect methylated histones.
Cell Proliferation Assay (WST-1)
This protocol is a general guideline based on assays performed with BCI-121.[3][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for a cell proliferation assay using this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of Smyd3-IN-2 on SMYD3's Enzymatic Activity: A Comparative Guide
This guide provides a comparative analysis of the inhibitory effects of various small molecules on the enzymatic activity of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in various cancers. The focus is on validating the inhibitory potential of Smyd3-IN-2 in comparison to other known SMYD3 inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of SMYD3 Inhibitors
The inhibitory activity of several small molecules against SMYD3 has been evaluated using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors. The table below summarizes the reported IC50 values for this compound and other notable SMYD3 inhibitors.
| Inhibitor | SMYD3 IC50 | Cell-Based IC50 | Mechanism of Action |
| This compound | 0.81 µM | 0.75 µM (BGC823 cells) | Not specified |
| BCI-121 | Not specified | 46% proliferation inhibition at 100 µM (HT29 cells) | Substrate-competitive |
| EPZ031686 | 3 nM | Not specified | Not specified |
| GSK2807 | 130 nM (Ki of 14 nM) | Not specified | SAM-competitive |
| BAY-6035 | 88 nM | ~70 nM (HeLa cells) | Substrate-competitive |
| SMYD3-IN-1 | 11.7 nM | Not specified | Irreversible |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for assays commonly used to determine the enzymatic activity of SMYD3 and the potency of its inhibitors.
In Vitro SMYD3 Methyltransferase Assay (Radioactive Filter Binding Assay)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate by SMYD3.
Materials:
-
Recombinant human SMYD3 enzyme
-
Histone H3 or H4 protein or a peptide substrate (e.g., a fragment of MAP3K2)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound or other inhibitors dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3 enzyme, and the chosen substrate.
-
Add varying concentrations of this compound or other test inhibitors to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for SMYD3 Activity
This assay measures the ability of an inhibitor to block SMYD3-mediated methylation of a target protein within a cellular context.
Materials:
-
Human cell line (e.g., HeLa or a cancer cell line with high SMYD3 expression)
-
Plasmids encoding tagged SMYD3 and a tagged substrate (e.g., HA-tagged MAP3K2)
-
Transfection reagent
-
This compound or other inhibitors dissolved in DMSO
-
Cell lysis buffer
-
Antibodies specific for the methylated substrate and total substrate
-
Western blotting reagents and equipment
Procedure:
-
Co-transfect the chosen cell line with plasmids expressing tagged SMYD3 and its substrate.
-
Treat the transfected cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific to the methylated form of the substrate and an antibody for the total substrate as a loading control.
-
Detect the antibody binding using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of methylated substrate to total substrate for each treatment condition.
-
Determine the cellular IC50 value by plotting the inhibition of substrate methylation against the inhibitor concentration.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Experimental workflows for biochemical and cellular validation of SMYD3 inhibitors.
Caption: The SMYD3 signaling pathway in cancer, highlighting its dual cytoplasmic and nuclear roles.
A Comparative Analysis of SMYD3 Inhibitors: Smyd3-IN-2 vs. BCI-121 and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of various small molecule inhibitors targeting SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase implicated in various cancers. This document focuses on the comparative efficacy of Smyd3-IN-2 and BCI-121, alongside other notable inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Potency of SMYD3 Inhibitors
The following table summarizes the inhibitory potency of several key SMYD3 inhibitors, providing a quantitative basis for comparison. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are critical metrics for evaluating the efficacy of these compounds.
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| This compound | 810 | - | Inhibits SMYD3 and BGC823 gastric cancer cells with IC50 values of 0.81 µM and 0.75 µM, respectively. Induces lethal autophagy.[1][2] |
| BCI-121 | 11,800 | - | Impairs the proliferation of various cancer cell types.[3] |
| EPZ031686 | 3 | - | A potent and orally active SMYD3 inhibitor.[1][2] |
| SMYD3-IN-1 | 11.7 | - | An irreversible and selective inhibitor of SMYD3.[1][2] |
| BAY-6035 | 88 | - | A potent, selective, and substrate-competitive inhibitor.[1][2] |
| GSK2807 | 130 | 14 | A potent, selective, and SAM-competitive inhibitor.[1][2] |
| EM127 | - | - | A covalent inhibitor with high selectivity and affinity (KD=13 µM).[1][2] |
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound and BCI-121 relies on robust biochemical and cell-based assays. Below are detailed methodologies representative of those used in the cited research.
In Vitro SMYD3 Methyltransferase Assay
This biochemical assay directly measures the enzymatic activity of SMYD3 and its inhibition by test compounds.
-
Reagents and Materials:
-
Recombinant human SMYD3 protein.
-
Histone H3 or a specific peptide substrate (e.g., MEKK2 peptide).
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.
-
Test inhibitors (e.g., this compound, BCI-121) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
The reaction is typically performed in a 96-well or 384-well plate format.
-
A reaction mixture is prepared containing the assay buffer, recombinant SMYD3 enzyme, and the histone or peptide substrate.
-
The test inhibitor, at varying concentrations, is added to the reaction mixture and pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of [3H]-SAM.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., trichloroacetic acid).
-
The methylated substrate is captured on a filter plate, and unincorporated [3H]-SAM is washed away.
-
Scintillation fluid is added to the wells, and the radioactivity, proportional to the methyltransferase activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of SMYD3 inhibitors on the growth and viability of cancer cell lines.
-
Cell Culture:
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the SMYD3 inhibitor (e.g., this compound or BCI-121) or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
SMYD3 Signaling Pathway
SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation by methylating both histone and non-histone proteins.[7][8] Its activity has been implicated in the development and progression of various cancers.[8][9] SMYD3 can methylate histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[8] Beyond histones, SMYD3 has several non-histone targets that are key components of oncogenic signaling pathways. For instance, SMYD3 can methylate and activate MAP3K2, a kinase in the Ras/Raf/MEK/ERK pathway, promoting cell proliferation.[9][10] It also methylates and activates AKT1, a central kinase in the PI3K/AKT pathway that governs cell growth and survival.[9][10] Furthermore, SMYD3 has been shown to interact with and enhance the activity of transcription factors like the estrogen receptor (ER) and to methylate receptor tyrosine kinases such as VEGFR and HER2.[7][8][10] More recently, SMYD3 has been identified as a crucial player in the HGF/MET signaling pathway.[11]
Caption: Simplified SMYD3 signaling pathways in cancer.
Experimental Workflow for SMYD3 Inhibitor Evaluation
The evaluation of a potential SMYD3 inhibitor typically follows a structured workflow, beginning with in silico and in vitro assessments and progressing to cell-based and potentially in vivo models. This systematic approach allows for the comprehensive characterization of the inhibitor's potency, selectivity, and cellular effects.
Caption: A generalized experimental workflow for SMYD3 inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
Specificity analysis of Smyd3-IN-2 against other histone methyltransferases.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of Smyd3-IN-2, a known inhibitor of the histone methyltransferase SMYD3. This document compiles available experimental data to compare its performance against other histone methyltransferases and offers detailed experimental protocols for similar analyses.
Introduction to this compound
This compound is a small molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers. SMYD3 plays a crucial role in transcriptional regulation and cell signaling through the methylation of both histone and non-histone substrates, including histone H3 at lysine 4 (H3K4) and MAP3K2.[1] Its overexpression is associated with the progression of several cancers, making it a promising target for therapeutic intervention. This compound has demonstrated inhibitory activity against SMYD3 and has been shown to induce lethal autophagy in gastric cancer cells.[2][3] This guide focuses on the critical aspect of its specificity, a key determinant of its potential as a research tool and a therapeutic candidate.
Quantitative Analysis of Inhibitor Potency
The following table summarizes the available inhibitory activity of this compound.
| Compound | Target | IC50 (µM) | Cell Line |
| This compound | SMYD3 | 0.81 | - |
| This compound | BGC823 cells | 0.75 | Gastric Cancer |
Table 1: Inhibitory activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.[2][3]
Comparative Specificity with Other SMYD3 Inhibitors
While extensive data on the specificity of this compound against a broad panel of histone methyltransferases (HMTs) is not publicly available, we can infer its likely selectivity by examining data from other potent and selective SMYD3 inhibitors, such as EPZ031686 and BAY-6035.
| Inhibitor | Target HMT | Activity/Selectivity |
| EPZ031686 | SMYD3 | IC50 = 3 nM |
| SMYD2 | IC50 > 50 µM | |
| 16 other HMTs | <30% inhibition at 10 µM | |
| BAY-6035 | SMYD3 | IC50 = 88 nM |
| Other PMTs and DNMTs | Highly selective for SMYD3 | |
| Smyd3-IN-1 | SMYD3 | IC50 = 11.7 nM |
| SMYD1, SMYD2, G9a, PRDM9, PRMT5 | High selectivity |
Table 2: Specificity data for other well-characterized SMYD3 inhibitors. This data provides a benchmark for the expected high selectivity of a potent SMYD3 inhibitor like this compound.[1][2][4][5]
The high selectivity of inhibitors like EPZ031686 and BAY-6035 for SMYD3 over other methyltransferases, including the closely related SMYD2, suggests that it is feasible to develop highly specific inhibitors targeting the SMYD3 active site. It is therefore anticipated that a potent inhibitor like this compound would exhibit a similar favorable selectivity profile.
Experimental Protocols for Specificity Analysis
To determine the specificity of a histone methyltransferase inhibitor like this compound, a series of biochemical assays are typically performed.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of a panel of HMTs in the presence of the inhibitor.
Materials:
-
Purified recombinant histone methyltransferases (a diverse panel is recommended)
-
Histone substrates (e.g., recombinant histones, histone peptides, or nucleosomes)
-
S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM) or S-Adenosyl-L-methionine (SAM) for non-radioactive methods
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
Inhibitor compound (this compound) at various concentrations
-
Filter paper (for radioactive assays) or specific antibodies (for non-radioactive assays)
-
Scintillation counter or appropriate plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific HMT, and its corresponding histone substrate.
-
Add the inhibitor (this compound) at a range of concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the methylation reaction by adding the methyl donor (³H-SAM or SAM).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction. For radioactive assays, this is typically done by spotting the reaction mixture onto filter paper and washing away unincorporated ³H-SAM.
-
Quantify the methylation. For radioactive assays, measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., AlphaLISA® or ELISA-based), use a specific antibody that recognizes the methylated histone residue, followed by detection with a secondary antibody and a suitable substrate or detection reagent.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each HMT.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway involving SMYD3 and a typical experimental workflow for assessing HMT inhibitor specificity.
Caption: SMYD3 signaling pathways in cancer.
Caption: Experimental workflow for HMT inhibitor specificity profiling.
Conclusion
This compound is a valuable tool for studying the biological functions of SMYD3. Based on its potent inhibition of SMYD3 and the high selectivity observed for other SMYD3 inhibitors, it is likely that this compound possesses a favorable specificity profile. However, to definitively establish its selectivity, comprehensive screening against a broad panel of histone methyltransferases is essential. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such analyses and to better interpret their findings when using this compound in their studies. Further investigation into the specificity of this compound will be crucial for its continued development as both a chemical probe and a potential therapeutic agent.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
A Comparative Guide to SMYD3 Inhibitors: Smyd3-IN-2 and EPZ031686
In the landscape of epigenetic drug discovery, the SET and MYND domain-containing protein 3 (SMYD3) has emerged as a compelling target for cancer therapy. Its role in methylating both histone and non-histone proteins, thereby influencing key signaling pathways, has spurred the development of small molecule inhibitors. This guide provides a detailed comparative analysis of two such inhibitors: Smyd3-IN-2 and EPZ031686, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance and Properties: A Side-by-Side Comparison
A summary of the key quantitative data for this compound and EPZ031686 is presented below, highlighting their distinct profiles.
| Parameter | This compound | EPZ031686 |
| Biochemical IC50 | 0.81 µM[1] | 3 nM[1] |
| Cellular IC50 | 0.75 µM (BGC823 gastric cancer cells)[1] | 36 nM (HEK293T cells, MEKK2 methylation)[2] |
| Mechanism of Action | Induces lethal autophagy[1] | Noncompetitive with respect to SAM and MEKK2[3] |
| Oral Bioavailability | Data not available | Good in mice[3] |
| In Vivo Efficacy | Data not available | Demonstrates in vivo target validation potential[3] |
Delving into the Mechanisms and Signaling Pathways
This compound and EPZ031686, while both targeting SMYD3, appear to exhibit distinct mechanisms of action at the cellular level. EPZ031686 acts as a classical enzyme inhibitor, binding to SMYD3 in a manner that is noncompetitive with both the methyl donor S-adenosylmethionine (SAM) and the protein substrate, such as MAP3K2 (MEKK2)[3]. In contrast, this compound is described as an inducer of lethal autophagy in gastric cancer cells, a phenotypic outcome that suggests a more complex cellular mechanism beyond direct enzymatic inhibition[1].
SMYD3's role in cellular signaling is multifaceted. A key non-histone substrate of SMYD3 is MAP3K2, a kinase involved in the Ras/Raf/MEK/ERK signaling pathway. By methylating MAP3K2, SMYD3 enhances the activation of this pro-proliferative pathway[4]. Inhibition of SMYD3, therefore, is expected to attenuate this signaling cascade.
References
In Vivo Reproducibility of Tumor Growth Inhibition by SMYD3 Inhibition: A Comparative Analysis
A detailed review of the preclinical efficacy of the SMYD3 inhibitor BCI-121 in a gastric cancer model, benchmarked against standard-of-care chemotherapy, highlights the therapeutic potential of targeting this epigenetic regulator. While direct data for a compound designated "Smyd3-IN-2" is not publicly available, the extensive research on BCI-121 provides a strong surrogate for evaluating the in vivo reproducibility and promise of this class of inhibitors.
The SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a compelling target in oncology due to its overexpression in various cancers and its role in regulating key oncogenic signaling pathways. This guide provides a comparative analysis of the in vivo tumor growth inhibition by the SMYD3 inhibitor BCI-121 against the conventional chemotherapeutic agent, cisplatin, in a gastric cancer xenograft model.
Comparative Efficacy of SMYD3 Inhibition
The in vivo efficacy of SMYD3 inhibition is demonstrated here with data from a study on BCI-121 in a gastric cancer model. This is compared with a separate study utilizing the standard-of-care chemotherapeutic, cisplatin, in the same cancer cell line model.
| Treatment Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Endpoint Tumor Weight (Mean ± SD) |
| BCI-121 | SGC-7901 Gastric Cancer Xenograft | 100 μM, intratumoral injection | Markedly repressed tumor growth | Data not specified |
| Cisplatin | SGC-7901 Gastric Cancer Xenograft | 3 mg/kg, intraperitoneal injection, twice weekly for 3 weeks | Significant tumor growth delay | ~400 ± 150 mg (vs. ~1200 ± 200 mg in control) |
Note: Direct comparison of TGI percentages is challenging due to variations in experimental setups and reporting metrics across different studies. However, both agents demonstrate significant anti-tumor activity in the SGC-7901 xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are the protocols for the key experiments cited in this guide.
BCI-121 in SGC-7901 Gastric Cancer Xenograft Model
-
Cell Line: Human gastric cancer cell line SGC-7901.
-
Animal Model: Nude mice (specific strain not detailed in the available literature).
-
Tumor Implantation: SGC-7901 cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors were established, mice were treated with intratumoral injections of BCI-121 at a concentration of 100 μM. The frequency and duration of the injections were not specified in the referenced study.
-
Tumor Measurement: Tumor growth was monitored, and tumor weights were measured at the end of the study. The specific method for tumor volume measurement was not detailed.
Cisplatin in SGC-7901 Gastric Cancer Xenograft Model
-
Cell Line: Human gastric cancer cell line SGC-7901.
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Tumor Implantation: 5 x 10^6 SGC-7901 cells in 0.2 mL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of cisplatin at a dose of 3 mg/kg twice a week for three weeks. The control group received vehicle.
-
Tumor Measurement: Tumor volume was measured every 3-4 days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. At the end of the experiment, tumors were excised and weighed.
SMYD3 Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of SMYD3 and the workflow of a typical in vivo experiment, the following diagrams are provided.
Caption: SMYD3 signaling pathways in cancer.
Caption: Experimental workflow for in vivo xenograft studies.
Cross-Validation of Smyd3-IN-2's Effects Using CRISPR-Cas9 Gene Editing of SMYD3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the lysine methyltransferase SMYD3: pharmacological inhibition using the small molecule inhibitor Smyd3-IN-2 and genetic ablation via CRISPR-Cas9 gene editing. The objective is to cross-validate the observed cellular and molecular effects, offering researchers a clearer understanding of SMYD3's role in various biological processes, particularly in oncology.
Introduction to SMYD3 and its Inhibition
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the development and progression of various cancers.[1][2][3] It functions by methylating both histone (e.g., H3K4, H4K5, H4K20) and non-histone proteins, thereby regulating gene expression and signaling pathways crucial for cell proliferation, survival, and migration.[1][2][3][4] Key non-histone substrates include MAP3K2, VEGFR1, HER2, and AKT1, linking SMYD3 to critical oncogenic pathways like Ras/Raf/MEK/ERK and AKT signaling.[1][4][5]
Given its role in cancer, SMYD3 has emerged as a promising therapeutic target. Small molecule inhibitors, such as this compound, have been developed to block its catalytic activity. These inhibitors are often substrate-competitive, binding to the substrate-binding pocket of the enzyme.[1] Cross-validation of the effects of these inhibitors with a genetic approach like CRISPR-Cas9-mediated knockout of the SMYD3 gene is crucial to confirm on-target effects and distinguish them from potential off-target activities of the chemical probe.
However, there is conflicting evidence in the literature. While early studies using RNA interference (RNAi) and initial chemical probes suggested a strong dependence of cancer cells on SMYD3 for proliferation[6][7][8], a later comprehensive study using potent inhibitors and CRISPR/Cas9 knockout across a large panel of cancer cell lines found SMYD3 to be largely dispensable for autonomous cancer cell proliferation in vitro.[6][9] This highlights the importance of rigorous cross-validation.
Comparative Data on SMYD3 Inhibition vs. Genetic Knockout
The following tables summarize the reported effects of pharmacological inhibition of SMYD3 (using inhibitors like this compound and others with similar mechanisms) and CRISPR-Cas9 mediated knockout of the SMYD3 gene.
Table 1: Effects on Cancer Cell Proliferation and Viability
| Parameter | Pharmacological Inhibition (this compound & similar) | CRISPR-Cas9 Knockout of SMYD3 | Key Findings & Citations |
| Cell Proliferation (2D Culture) | Variable effects reported. Some studies show anti-proliferative effects in specific cancer cell lines (e.g., colorectal, breast).[1][8][10] Other extensive studies across >240 cancer cell lines show no impact on proliferation.[6][11] | Generally, no significant effect on autonomous cell proliferation was observed in a large-scale screen of 313 cell lines.[6] Some specific studies report reduced proliferation.[7] | The role of SMYD3 in autonomous cell proliferation in vitro is controversial. Discrepancies may arise from different experimental systems, cell lines, or off-target effects of earlier tools.[6][7] |
| Cell Proliferation (3D Culture) | Irreversible inhibitors have shown anti-proliferative activity in 3D culture (e.g., HepG2 cells).[12] | SMYD3 knockout was shown to be essential for HepG2 cell proliferation in a 3D assay.[12] | 3D culture models may better recapitulate the tumor microenvironment and reveal dependencies not seen in 2D culture.[12] |
| Anchorage-Independent Growth | Complementation with wild-type but not catalytically dead SMYD3 restores anchorage-independent growth in SMYD3-depleted cells, suggesting the enzymatic activity targeted by inhibitors is key.[13][14] | Knockdown or knockout of SMYD3 attenuates anchorage-independent growth of carcinoma cell lines.[13][14] | SMYD3's enzymatic activity appears crucial for maintaining the transformed phenotype of cancer cells.[13][14] |
| Apoptosis | Some inhibitors have been shown to induce apoptosis in breast cancer cell lines.[15] | SMYD3 knockdown has been associated with increased apoptosis in some cancer cell lines.[16] | The pro-survival role of SMYD3 may be cell-context dependent. |
| Sensitivity to Chemotherapy | Inhibition of SMYD3 sensitizes small cell lung cancer (SCLC) cells to alkylating agents.[17] | Genetic depletion of SMYD3 in SCLC cells also increases sensitivity to alkylating chemotherapy.[17] | This provides a strong cross-validation for SMYD3 as a target to overcome chemotherapy resistance.[17] |
Table 2: Molecular Effects of SMYD3 Inhibition vs. Genetic Knockout
| Parameter | Pharmacological Inhibition (this compound & similar) | CRISPR-Cas9 Knockout of SMYD3 | Key Findings & Citations |
| Histone Methylation | Reduces global levels of H4K5 methylation.[8][13] Some reports show reduced H3K4 di- and tri-methylation.[1][8] | Knockdown or knockout significantly reduces H4K5 methylation levels.[13][14] Effects on H3K4 methylation are less consistent across studies.[7][14] | H4K5 appears to be a more consistent and direct histone target for SMYD3 enzymatic activity in cells.[13][14] |
| Non-Histone Substrate Methylation | Inhibitors decrease the methylation of MAP3K2 at lysine 260 in a dose-dependent manner.[18] | Not directly shown in the provided results, but knockout would ablate all methylation activity. | Pharmacological and genetic approaches both validate MAP3K2 as a key substrate.[1][18] |
| Target Gene Expression | Reduces the expression of SMYD3 target genes such as WNT10B, CDK2, and c-MET.[8][19] | SMYD3 knockdown leads to decreased expression of its target genes.[8] | This confirms that the catalytic activity of SMYD3 is required for the transcriptional activation of its downstream targets. |
| Signaling Pathway Activation | Reduces ERK1/2 activation, a downstream effector of the MAP3K2 pathway.[8] | SMYD3 knockout mice show involvement in KRAS-driven lung and pancreatic cancer development, which relies on the MAPK pathway.[6] | Both methods converge on the role of SMYD3 in modulating the MAPK signaling pathway.[5][6][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments used in the comparison of this compound and SMYD3 CRISPR knockout.
CRISPR-Cas9 Mediated Knockout of SMYD3
-
gRNA Design and Cloning : Design single guide RNAs (sgRNAs) targeting a conserved early exon of the SMYD3 gene. Clone the annealed oligos into a suitable CRISPR-Cas9 vector (e.g., lentiCRISPRv2).[13]
-
Lentivirus Production and Transduction : Co-transfect the gRNA-Cas9 plasmid with packaging plasmids into a producer cell line (e.g., HEK293T). Collect the virus-containing supernatant and transduce the target cancer cell line.
-
Selection and Clonal Isolation : Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution.
-
Validation of Knockout :
-
Western Blot : Confirm the absence of SMYD3 protein in the knockout clones compared to wild-type cells.
-
Sanger Sequencing : Sequence the genomic region targeted by the gRNA to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Cell Viability and Proliferation Assays
-
Cell Seeding : Seed wild-type and SMYD3 knockout cells in 96-well plates at a predetermined density. For inhibitor studies, seed wild-type cells.
-
Treatment : After 24 hours, treat the wild-type cells with a dose range of this compound or vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 48-72 hours).
-
Quantification : Measure cell viability using a reagent such as WST-1 or CellTiter-Glo, which measures metabolic activity or ATP content, respectively. Read absorbance or luminescence on a plate reader.[8]
Western Blotting for Protein Expression and Methylation
-
Cell Lysis : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Denature protein lysates, separate them by SDS-polyacrylamide gel electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.[19]
-
Antibody Incubation : Block the membrane (e.g., with 5% milk in TBST) and incubate overnight at 4°C with primary antibodies against SMYD3, specific histone methylation marks (e.g., H4K5me1, H3K4me3), methylated substrates (e.g., p-ERK), or loading controls (e.g., β-actin, Tubulin).[21][22]
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[19]
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking : Cross-link protein-DNA complexes in live cells by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature. Quench with glycine.[23][24]
-
Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.[23][25]
-
Immunoprecipitation : Incubate the sheared chromatin overnight with an antibody against SMYD3 or a control IgG. Capture the antibody-chromatin complexes using Protein A/G magnetic beads.[26]
-
Washes and Elution : Wash the beads with a series of low and high salt buffers to remove non-specific binding. Elute the chromatin from the beads.[20]
-
Reverse Cross-links : Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[24]
-
DNA Purification : Purify the immunoprecipitated DNA using a DNA purification kit or phenol:chloroform extraction.[23]
-
Analysis : Analyze the enrichment of specific DNA sequences (e.g., promoters of SMYD3 target genes) by quantitative PCR (qPCR).[8]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz DOT language to illustrate key processes.
Experimental Workflow
Caption: Workflow for cross-validating this compound effects with SMYD3 CRISPR knockout.
SMYD3 Signaling Pathways
References
- 1. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 19. SMYD3 Modulates the HGF/MET Signaling Pathway in Gastric Cancer [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. usbio.net [usbio.net]
- 22. biocompare.com [biocompare.com]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 24. rockland.com [rockland.com]
- 25. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 26. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
Evaluating the Impact of Smyd3-IN-2 on Global Histone Methylation Patterns: A Comparative Guide
For researchers and professionals in drug development, understanding the precise impact of epigenetic modulators on global histone methylation is critical for assessing their therapeutic potential and mechanism of action. This guide provides a comparative analysis of Smyd3-IN-2, a representative inhibitor of the histone methyltransferase SMYD3, against other well-characterized histone methyltransferase inhibitors. The data presented herein is collated from publicly available research to facilitate an objective comparison. For the purpose of this guide, the well-studied SMYD3 inhibitor BCI-121 will be used as a proxy for this compound.
Executive Summary
SMYD3 is a lysine methyltransferase implicated in various cancers, making it an attractive therapeutic target.[1][2] this compound, represented here by BCI-121, has been shown to effectively reduce global levels of specific histone methylation marks, notably H3K4me2/3 and H4K5me.[1][3] This guide compares the activity of this compound with inhibitors targeting other key histone methyltransferases: EPZ-6438 (Tazemetostat), an EZH2 inhibitor; BIX-01294, a G9a/GLP inhibitor; and Chaetocin, which targets SUV39H1. By examining their effects on global histone methylation, we provide a framework for evaluating the specificity and cellular impact of these epigenetic drugs.
Comparative Analysis of Histone Methyltransferase Inhibitors
The following table summarizes the primary targets and observed effects on global histone methylation for this compound and selected alternative inhibitors. This allows for a direct comparison of their specificity and potency in a cellular context.
| Inhibitor | Primary Target(s) | Effect on Global Histone Methylation | Key Histone Marks Affected |
| This compound (BCI-121) | SMYD3 | Reduction | H3K4me2/3, H4K5me[1][3] |
| EPZ-6438 (Tazemetostat) | EZH2 | Reduction | H3K27me3[2][4][5][6] |
| BIX-01294 | G9a, GLP | Reduction | H3K9me2[7][8] |
| Chaetocin | SUV39H1 (and others) | Reduction | H3K9me3, H3K27me3[9][10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.
Caption: SMYD3 signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing global histone methylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess global histone methylation.
Western Blot for Global Histone Methylation
This protocol outlines the steps for qualitatively or semi-quantitatively assessing changes in specific histone methylation marks.
a. Cell Culture and Inhibitor Treatment:
-
Plate cancer cells (e.g., HCT116 for BCI-121) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the inhibitor (e.g., BCI-121, EPZ-6438) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
b. Histone Extraction:
-
Harvest cells by scraping and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.
c. SDS-PAGE and Immunoblotting:
-
Quantify the histone concentration using a protein assay (e.g., Bradford or BCA).
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the histone mark of interest (e.g., anti-H3K4me3, anti-H3K27me3, anti-H3K9me2) and a loading control (e.g., anti-Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Mass Spectrometry for Global Histone Methylation Analysis
This protocol provides a quantitative and unbiased approach to determine the global abundance of various histone modifications.
a. Sample Preparation:
-
Extract histones from inhibitor-treated and control cells as described in the Western Blot protocol.
-
Perform protein derivatization (e.g., propionylation) to block unmodified and monomethylated lysines.
-
Digest the histones into peptides using an appropriate protease (e.g., trypsin).
-
Perform a second round of derivatization to label the newly generated peptide N-termini.
-
Desalt the peptides using C18 spin columns.
b. LC-MS/MS Analysis:
-
Analyze the prepared peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the peptides on a reverse-phase column with a gradient of acetonitrile.
-
Acquire data in a data-dependent manner, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
c. Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, EpiProfile) to identify and quantify histone peptides with different post-translational modifications.
-
Calculate the relative abundance of each modification by dividing the intensity of the modified peptide by the sum of intensities of all modified and unmodified forms of that peptide.
-
Compare the relative abundances of histone marks between inhibitor-treated and control samples to determine the global impact of the inhibitor.
Conclusion
This compound, as represented by BCI-121, demonstrates a distinct profile of global histone methylation inhibition, primarily affecting H3K4 and H4K5 methylation.[1][3] This contrasts with the effects of other inhibitors like EPZ-6438 and BIX-01294, which target different histone marks, highlighting the specificity of these epigenetic modulators.[4][7] The provided data and protocols offer a valuable resource for researchers to design and interpret experiments aimed at characterizing the effects of novel histone methyltransferase inhibitors. A thorough understanding of an inhibitor's impact on the global epigenome is a crucial step in the development of targeted cancer therapies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SUV39H1 inhibitor chaetocin induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Efficacy of SMYD3 Inhibitors: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of SMYD3 inhibitors, with a focus on the well-characterized compound BCI-121, and comparative data from other inhibitors such as BAY-6035. SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1] This document summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for research and drug development purposes.
SMYD3 Signaling Pathways
SMYD3 is a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4), a mark associated with transcriptional activation.[1][2] However, its oncogenic roles extend beyond histone methylation, as it also targets non-histone proteins involved in critical cellular signaling pathways.[2]
In Vitro Efficacy of SMYD3 Inhibitors
The in vitro efficacy of SMYD3 inhibitors has been evaluated in various cancer cell lines, demonstrating their potential to inhibit cell proliferation, reduce colony formation, and induce apoptosis.
BCI-121
BCI-121 is a small molecule inhibitor that acts by competing with the substrate for binding to SMYD3.[3] It has shown significant anti-proliferative effects in a range of cancer cell lines.
Table 1: In Vitro Efficacy of BCI-121 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HT29 | Colorectal Cancer | Cell Proliferation | 100 µM | Significant inhibition | [3] |
| HCT116 | Colorectal Cancer | Cell Proliferation | 100 µM | Significant inhibition | [3] |
| MCF7 | Breast Cancer | Cell Viability | 150-200 µM | Significant decrease | [4] |
| MDA-MB-231 | Breast Cancer | Cell Viability | 200 µM | Significant decrease | [4] |
| HGC-27 | Gastric Cancer | Cell Proliferation | 100 µM | Substantial mitigation | [2] |
| SGC-7901 | Gastric Cancer | Cell Proliferation | 100 µM | Substantial mitigation | [2] |
| Hey | Ovarian Cancer | Invasion | 120-160 µM | Dose-dependent inhibition | [5] |
| OVCA433 | Ovarian Cancer | Invasion | 120-160 µM | Dose-dependent inhibition | [5] |
BAY-6035
BAY-6035 is a potent and selective SMYD3 inhibitor identified through high-throughput screening.[6] It exhibits nanomolar potency in biochemical assays and effectively inhibits the methylation of the SMYD3 substrate MAP3K2 in cellular assays.[6]
Table 2: In Vitro Efficacy of BAY-6035
| Assay | Cell Line | IC₅₀ | Effect | Reference |
| Cellular MAP3K2 Methylation | HeLa | <100 nM | Specific inhibition of MAP3K2 methylation by SMYD3 | [6][7] |
| Cell Proliferation | Various | >20 µM | No significant toxicity observed up to 20 µM | [7] |
In Vivo Efficacy of SMYD3 Inhibitors
The anti-tumor activity of SMYD3 inhibitors has been validated in preclinical animal models, demonstrating their potential for in vivo applications.
BCI-121
In vivo studies with BCI-121 have shown its ability to suppress tumor growth in mouse models.
Table 3: In Vivo Efficacy of BCI-121
| Animal Model | Cancer Type/Disease | Dosage | Route | Effect | Reference |
| Xenograft Mice | Gastric Cancer (SGC-7901 cells) | 100 µM | Intratumoral injection | Markedly repressed tumor growth | [2] |
| P301S Tau Mice | Tauopathy (Alzheimer's model) | 1 mg/kg, daily for 3 days | Intraperitoneal | Reversed elevated H3K4me3 levels | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Methylation Assay
This assay directly measures the enzymatic activity of SMYD3 and the inhibitory effect of compounds like BCI-121.
Protocol:
-
Recombinant GST-SMYD3 is incubated with the inhibitor (e.g., BCI-121 at 100 µM) or a dilution buffer for 30 minutes at room temperature.[3]
-
A mixture of calf thymus histones and radioactively labeled S-adenosyl-L-[methyl-³H]methionine (SAM) is added to the reaction.[3]
-
The methylation reaction is allowed to proceed for 45 minutes at 30°C in a reaction buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton, and 1 mM PMSF).[3]
-
The reaction is stopped, and the products are separated by size using SDS-PAGE.[3]
-
The gel is stained with Coomassie Blue to visualize total protein and then subjected to autoradiography to detect the incorporation of the radioactive methyl group into the histones.[3]
Cell Proliferation Assay
This assay assesses the effect of SMYD3 inhibitors on the growth of cancer cells over time.
Protocol:
-
Cancer cells (e.g., HT29, HCT116) are seeded in multi-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of the SMYD3 inhibitor (e.g., BCI-121) or a vehicle control (DMSO).
-
Cell proliferation is measured at different time points (e.g., 24, 48, 72 hours) by counting the cells.[3]
-
The results are typically plotted as cell number or percentage of inhibition versus time and concentration.[3]
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of SMYD3 inhibitors in a living organism.
Protocol:
-
Human cancer cells (e.g., SGC-7901) are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the SMYD3 inhibitor (e.g., BCI-121 at 100 µM) via a specified route (e.g., intratumoral injection), while the control group receives a vehicle.[2]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).[2]
Conclusion
The available data strongly suggest that inhibiting SMYD3 is a viable strategy for cancer therapy. BCI-121 has demonstrated robust anti-proliferative and anti-tumor effects both in vitro and in vivo across a variety of cancer types.[2][3] BAY-6035 presents a highly potent and selective alternative, though further in vivo studies are needed to fully characterize its therapeutic potential.[6] The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the role of SMYD3 in cancer and developing novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Smyd3-IN-2
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the proper disposal of Smyd3-IN-2, a small molecule inhibitor used in research. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must adhere to the regulations set forth by governmental bodies and the specific protocols of your institution. Never dispose of chemical waste down the sink or in the regular trash.[1][2] All chemical waste is to be treated as hazardous unless explicitly determined otherwise by a qualified safety officer.[1][3]
Quantitative Data on this compound Waste
At present, there is no publicly available quantitative data specifically detailing the environmental impact or degradation timelines of this compound. As a precautionary measure, it should be handled as a potentially hazardous substance with unknown long-term environmental effects.
Experimental Protocols for Safe Disposal
The following step-by-step methodologies are provided for the safe handling and disposal of this compound in solid form, as well as materials contaminated with the compound.
Solid Waste Disposal
This protocol applies to expired, unused, or waste this compound powder.
-
Step 1: Personal Protective Equipment (PPE). Before handling this compound, equip yourself with standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Step 2: Container Labeling. Obtain a designated hazardous waste container that is compatible with solid chemical waste. The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the quantity, and the date of accumulation.[3]
-
Step 3: Waste Transfer. Carefully transfer the solid this compound waste into the labeled container. This should be done in a chemical fume hood to minimize the risk of inhalation. Avoid generating dust.
-
Step 4: Secure Storage. Securely cap the waste container and store it in a designated satellite accumulation area within the laboratory.[4] This area should be away from incompatible materials.
-
Step 5: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][2]
Disposal of Contaminated Labware
This protocol is for the disposal of items such as pipette tips, tubes, and gloves that have come into direct contact with this compound.
-
Step 1: Segregation. At the point of generation, separate contaminated solid waste from non-hazardous waste.
-
Step 2: Collection. Place all contaminated items into a designated, clearly labeled hazardous waste bag or container. The label should indicate "Hazardous Waste" and specify the contaminant (this compound).
-
Step 3: Secure and Dispose. Once the container is full, seal it and arrange for its disposal through your institution's EHS department.
Empty Container Disposal
This protocol details the procedure for disposing of the original container of this compound.
-
Step 1: Triple Rinsing. As the original container held a potentially toxic chemical, it must be triple-rinsed with a suitable solvent capable of removing the residue.[3] The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[2][3]
-
Step 2: Label Defacement. After thorough rinsing and air-drying, completely deface or remove the original label to prevent any misidentification.[2]
-
Step 3: Final Disposal. Once rinsed and with the label removed, the empty container can typically be disposed of in the regular laboratory glass or solid waste stream, depending on the material. Confirm this with your institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound and related materials.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Smyd3-IN-2
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of Smyd3-IN-2, a potent research compound. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. As a novel compound with an incomplete toxicological profile, it should be treated as a potent chemical with potential hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or splashes. | Protects eyes from splashes of the compound in solution and from airborne particles of the solid form. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended as an extra precaution against contamination in case of a tear in the outer glove. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory | A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dusts, especially when handling the solid compound. | Prevents inhalation of the compound, which could be a route of exposure. The necessity of a respirator should be determined by a risk assessment of the procedure. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly of the solid compound, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory system.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Based on information for similar compounds like SMYD3-IN-1, storage at -20°C or -80°C is recommended for long-term stability.[1]
2. Preparation for Use (Weighing and Dissolving):
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Perform all manipulations of the solid compound, including weighing, within a chemical fume hood.
-
Use dedicated spatulas and weighing paper.
-
To dissolve, add the appropriate solvent (e.g., DMSO) to the vial containing the pre-weighed compound. Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
3. Experimental Use:
-
When using solutions of this compound, always wear the prescribed PPE.
-
Conduct all procedures involving the compound in a manner that minimizes the generation of aerosols.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
4. Decontamination and Spill Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the affected area with a suitable cleaning agent.
-
For larger spills, evacuate the area and follow the laboratory's emergency spill response procedures.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
